8-tert-butyl-1H-quinazolin-4-one
Description
Significance of the Quinazolinone Heterocyclic Scaffold in Chemical Biology and Medicinal Chemistry
The quinazolinone scaffold, a fused heterocyclic system, is a cornerstone in medicinal chemistry and chemical biology, primarily due to the diverse biological activities exhibited by its derivatives. nih.govnih.gov This structural motif is present in numerous synthetic compounds and over 200 naturally occurring alkaloids. researchgate.net The versatility of the quinazolinone ring system allows for substitutions at various positions, notably at positions 2, 3, 6, and 8, which significantly influences its biological and pharmacological properties. researchgate.netresearchgate.net
Quinazolinone derivatives have demonstrated a wide spectrum of pharmacological effects, including:
Anti-inflammatory nih.govjclmm.com
Antimicrobial and Antifungal nih.govresearchgate.net
Antiviral nih.gov
Anticonvulsant nih.govjclmm.com
Antihypertensive nih.govresearchgate.net
This broad range of activities has cemented the quinazolinone scaffold as a "privileged structure" in drug discovery, meaning it can bind to multiple biological targets with high affinity. researchgate.netresearchgate.net Its stability to oxidation, reduction, and hydrolysis further enhances its desirability as a core component in the design of new therapeutic agents. researchgate.net The ability to functionalize the quinazolinone core allows for the creation of extensive compound libraries for screening against various diseases, making it a focal point of research for developing novel drugs. researchgate.netnih.gov
Historical Development and Evolution of Quinazolinone Research
The journey of quinazolinone chemistry began in 1869 when Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline. nih.gov The parent compound, quinazoline (B50416), was later synthesized by Bischler and Lang in 1895. wikipedia.org However, it was Gabriel's work in 1903 that provided a more satisfactory synthesis and led to more extensive studies of its structure. nih.govwikipedia.org
Early research focused on the fundamental synthesis and characterization of these compounds. Over time, with the discovery of their significant biological activities, the focus shifted towards medicinal chemistry applications. researchgate.net The evolution of synthetic methodologies has been a key driver in quinazolinone research, with modern techniques enabling more efficient and environmentally friendly production. For instance, recent developments include multicomponent coupling reactions using water-soluble palladium catalysts, which reduce waste and reaction steps. toho-u.ac.jp The continuous development of new synthetic routes allows for greater structural diversity and the exploration of a wider chemical space, fueling the ongoing discovery of new bioactive quinazolinone derivatives. nih.gov
Rationale for Academic Investigation of 8-tert-butyl-1H-quinazolin-4-one: Unique Structural Features and Research Potential
The academic investigation into specific derivatives like this compound is driven by the desire to understand how particular substituents influence the molecule's properties. The tert-butyl group at the 8-position is of particular interest due to its steric bulk. nih.govnih.gov
Structural Features and Their Implications:
Steric Hindrance: The bulky tert-butyl group at position 8 can significantly influence the molecule's conformation and its ability to interact with biological targets. nih.govnih.gov This steric hindrance can affect binding affinity and selectivity for specific enzymes or receptors. For example, in studies of other quinazolinone derivatives, bulky substituents have been shown to cause a sharp decline in potency against certain targets, while in other cases, they are crucial for activity. nih.govnih.gov
Lipophilicity: The tert-butyl group increases the lipophilicity (fat-solubility) of the molecule. This property is crucial for its pharmacokinetic profile, such as its ability to cross cell membranes.
Electronic Effects: While primarily a bulky alkyl group, the tert-butyl substituent can have subtle electronic effects on the aromatic ring system, which can modulate the reactivity and biological activity of the quinazolinone core.
Research into 8-substituted quinazolinones, including the tert-butyl derivative, aims to build a comprehensive structure-activity relationship (SAR) profile. researchgate.netnih.gov Understanding how the size and nature of the substituent at this specific position impact biological outcomes is crucial for the rational design of new and more effective therapeutic agents. nih.gov For instance, a study on the electrochemical synthesis of 1-hydroxy-quinazolin-4-ones noted that the 8-tert-butyl derivative gave the lowest yield, highlighting the influence of the sterically demanding substituent on reactivity. nih.gov
Overview of Advanced Research Methodologies and Theoretical Frameworks Utilized in Quinazolinone Studies
The study of quinazolinones, including this compound, employs a range of advanced research methodologies and theoretical frameworks to elucidate their properties and potential applications.
Synthetic Methodologies: Modern organic synthesis provides numerous pathways to quinazolinone derivatives. These include:
Multicomponent Reactions: These reactions, often catalyzed by metals like copper or palladium, allow for the efficient, one-pot synthesis of complex molecules from simple starting materials. toho-u.ac.jporganic-chemistry.org
Microwave-Assisted Synthesis: This technique can accelerate reaction times and improve yields for the synthesis of quinazolinone derivatives. nih.gov
Electrochemical Synthesis: This offers a sustainable and green approach to synthesizing derivatives like 1-hydroxy-quinazolin-4-ones. nih.gov
Analytical and Spectroscopic Techniques: The characterization of newly synthesized compounds relies on a suite of analytical methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): Essential for determining the precise molecular structure. nih.govnih.gov
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule. nih.gov
X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule in its crystalline state. nih.gov
Computational and Theoretical Frameworks: Computational chemistry plays a vital role in modern drug discovery and the study of quinazolinones.
Quantitative Structure-Activity Relationship (QSAR): This method develops mathematical models that correlate the chemical structure of compounds with their biological activity. 3D-QSAR techniques like CoMFA and CoMSIA create contour maps to visualize how steric, electrostatic, and other fields influence activity, guiding the design of more potent molecules. nih.govrsc.org
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. It helps to understand the binding mode and key interactions, providing insights into the mechanism of action. nih.govnih.gov
Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex and its stability. nih.gov
Density Functional Theory (DFT): A quantum mechanical method used to calculate the electronic structure of molecules, predicting properties like electron affinity, ionization potential, and energy gaps. mui.ac.ir
These integrated approaches, combining synthesis, biological evaluation, and computational studies, are essential for advancing the field of quinazolinone chemistry and exploring the full potential of derivatives such as this compound. nih.govresearchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
8-tert-butyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H14N2O/c1-12(2,3)9-6-4-5-8-10(9)13-7-14-11(8)15/h4-7H,1-3H3,(H,13,14,15) |
InChI Key |
RPUUJULTWKYPAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC2=C1N=CNC2=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 8 Tert Butyl 1h Quinazolin 4 One
Established Synthetic Routes to the Quinazolinone Core and Analogues
The construction of the quinazolinone ring system can be achieved through several established synthetic methodologies. These methods often involve the formation of the pyrimidinone ring onto a pre-existing benzene (B151609) derivative.
Classical Annulation Reactions (e.g., Niementowski Synthesis, Cyclocondensation of Anthranilic Acid Derivatives)
A cornerstone in quinazolinone synthesis is the Niementowski reaction, which involves the condensation of anthranilic acids with amides to yield 4-oxo-3,4-dihydroquinazolines. wikipedia.orgchemeurope.com This method, though one of the most common, can require high temperatures and long reaction times. nih.gov A variation of this is the reaction of anthranilic acid with formamide, which upon heating, cyclizes to form quinazolin-4-one. generis-publishing.com
Another classical and widely used approach is the cyclocondensation of anthranilic acid derivatives. researchgate.netnih.gov This can involve reacting anthranilic acid with various reagents to form an intermediate, which then undergoes cyclization. For instance, acylation of anthranilic acid with an acyl chloride, followed by ring closure with acetic anhydride, produces a benzoxazinone (B8607429) intermediate. This intermediate can then react with an amine to furnish the desired 4(3H)-quinazolinone. nih.gov
The reaction of anthranilic acid, an amine, and an orthoester or formic acid is another pathway to 3-substituted quinazolin-4(3H)-ones. researchgate.net This three-component condensation provides a versatile route to a variety of quinazolinone derivatives.
Multi-Component Reactions for Quinazolinone Scaffold Assembly
Multi-component reactions (MCRs) have gained prominence for their efficiency in building complex molecular scaffolds in a single step. nih.gov For quinazolinone synthesis, MCRs offer a convergent and atom-economical approach.
One such strategy involves the one-pot, three-component reaction of isatoic anhydride, an aromatic aldehyde, and urea (B33335) under solvent-free conditions. orgchemres.org Another MCR approach utilizes the reaction of 2-aminobenzamides, aryl halides, and tert-butyl isocyanide in a palladium-catalyzed process to construct quinazolin-4(3H)-ones. organic-chemistry.org A sustainable method for synthesizing quinazolinones has been developed using a magnetically recoverable palladium catalyst in a multicomponent reaction of aryl or heteroaryl iodides, a carbonyl source, and 2-aminobenzamide. frontiersin.org This method boasts high yields and the use of an environmentally friendly solvent system. frontiersin.org
Furthermore, a one-pot, three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives under metal-free conditions provides a straightforward route to diversely substituted quinazolin-4(3H)-ones. acs.org
Strategies for Introducing the tert-Butyl Moiety at C8
The introduction of a tert-butyl group at the C8 position of the quinazolinone ring requires a starting material with the tert-butyl group already in place on the aniline or anthranilic acid precursor. For instance, the synthesis of 8-methylated quinazolinone has been achieved through the coupling of methyl 2-isocyano-3-methylbenzoate with an amine. acs.org A similar strategy would be employed for the 8-tert-butyl analogue, starting with the corresponding 2-amino-3-tert-butylbenzoic acid or a related derivative.
A study on the synthesis of 1H-1-hydroxy-quinazolin-4-ones demonstrated that a tert-butyl derivative could be synthesized, albeit in lower yields compared to other analogues, highlighting the steric hindrance of the bulky substituent. nih.gov Another study noted a sharp decline in potency when a bulky tert-butyl group was introduced at certain positions of a quinazolinone-based inhibitor, suggesting that steric bulk can significantly influence molecular interactions. nih.gov
Development and Optimization of Synthetic Protocols for 8-tert-butyl-1H-quinazolin-4-one
To improve the efficiency and sustainability of quinazolinone synthesis, various modern techniques have been employed, including microwave-assisted synthesis and metal-catalyzed cross-coupling reactions.
Microwave-Assisted Synthesis Enhancements
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. nih.govnih.gov The Niementowski synthesis, which traditionally requires harsh conditions, has been significantly improved with the use of microwave assistance. nih.gov
Microwave-assisted synthesis has been successfully applied to the Friedlander synthesis (a modified Niementowski reaction) for preparing quinazolin-4(3H)-one derivatives under solvent-less conditions using organic clays (B1170129) as catalysts. ijarsct.co.in Furthermore, the condensation of anthranilic acid, amines, and orthoesters can be efficiently carried out under microwave irradiation in the presence of heteropolyacids as catalysts. researchgate.net The synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines from substituted methyl anthranilate and iso(thio)cyanates has also been achieved using microwave irradiation without the need for a catalyst or base. nih.gov Iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water has also been successfully performed using microwave assistance to produce quinazolinone derivatives. rsc.org
Metal-Catalyzed and Non-Metal Catalyzed Approaches
Transition-metal catalysis has become an indispensable tool for the synthesis of quinazolines and their derivatives. nih.govmdpi.com Various metals, including palladium, copper, manganese, and cobalt, have been employed to facilitate the construction of the quinazolinone scaffold. frontiersin.orgnih.govmdpi.comresearchgate.net
Palladium-catalyzed reactions, such as the three-component reaction of 2-aminobenzamides, aryl halides, and tert-butyl isocyanide, provide an efficient route to quinazolin-4(3H)-ones. organic-chemistry.org Copper-catalyzed methods include the one-pot tandem multi-component synthesis from (2-aminophenyl)methanols, aldehydes, and ceric ammonium (B1175870) nitrate. mdpi.com Earth-abundant metals like manganese and cobalt have also been used in acceptorless dehydrogenative coupling strategies for quinazoline (B50416) synthesis. nih.govmdpi.com A robust and reusable α-MnO2 heterogeneous catalyst has been used for the oxidative cyclization of anthranilamides with alcohols. frontiersin.orgrsc.org
Non-metal catalyzed approaches have also been developed. For instance, a visible-light-promoted direct coupling of quinazolinones and simple alkylamides using tert-butyl peroxybenzoate as an oxidant offers a mild and efficient method for N-aminoalkylation. chemrxiv.org Another metal-free approach utilizes tert-butyl hydroperoxide to promote the reaction of quinazoline-3-oxides with primary amines to afford quinazolin-4(3H)-ones. acs.org An oxidant-free synthesis of phenolic quinazolin-4(3H)-ones has been achieved by reacting 2-aminobenzamides, sulfonyl azides, and terminal alkynes. nih.gov
Data Tables
Table 1: Overview of Synthetic Methodologies for Quinazolinone Core
| Methodology | Reactants | Key Features | References |
| Niementowski Synthesis | Anthranilic acid, Amide | Classical method, can require high temperatures | wikipedia.org, chemeurope.com, |
| Cyclocondensation | Anthranilic acid, Acyl chloride, Amine | Forms a benzoxazinone intermediate | nih.gov |
| Multi-Component Reaction | Isatoic anhydride, Aldehyde, Urea | One-pot, solvent-free | orgchemres.org |
| Multi-Component Reaction | 2-Aminobenzamide, Aryl halide, Isocyanide | Palladium-catalyzed | organic-chemistry.org |
| Microwave-Assisted Synthesis | Anthranilic acid, Amine, Orthoester | Faster reaction, higher yields | researchgate.net |
| Metal-Catalyzed Synthesis | 2-Aminobenzylamines, Alcohols | Use of heterogeneous α-MnO2 catalyst | frontiersin.org, rsc.org |
| Non-Metal Catalyzed Synthesis | Quinazolinone, Alkylamide | Visible-light promoted | chemrxiv.org |
Chemo-, Regio-, and Stereoselective Synthetic Considerations
The synthesis of quinazolinones, including the 8-tert-butyl derivative, often involves the cyclization of anthranilic acid derivatives or 2-aminobenzonitriles. The chemo- and regioselectivity of these reactions are paramount in achieving the desired product.
Cheoselectivity: In multi-component reactions for quinazolinone synthesis, such as the condensation of 2-aminobenzamides, an aldehyde, and a nitrogen source, chemoselectivity is crucial. For instance, in the presence of multiple reactive functional groups on the substrates, the reaction conditions must be optimized to favor the formation of the quinazolinone ring over other potential side products. The use of specific catalysts, such as p-toluenesulfonic acid, can direct the reaction towards the desired cyclocondensation pathway. nih.gov
Regioselectivity: The formation of the this compound isomer is inherently controlled by the choice of the starting material, typically a 2-amino-3-tert-butyl-substituted benzene derivative. For example, starting with 2-amino-3-tert-butylbenzamide ensures the tert-butyl group is positioned at the 8-position of the final quinazolinone ring. In syntheses involving the reaction of 2-aminobenzonitriles with carbonyl compounds, the regioselectivity of the initial condensation and subsequent cyclization determines the final substitution pattern. nih.gov
Stereoselectivity: While the core this compound is achiral, the introduction of substituents at the N1, N3, or C2 positions can create stereocenters. The stereoselective synthesis of such derivatives often relies on the use of chiral auxiliaries, catalysts, or starting materials. For instance, the synthesis of 3,4-dihydroquinazolines can be achieved with stereoselectivity, which can then be oxidized to the corresponding quinazolinones. acs.org
Green Chemistry Principles in Quinazolinone Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of quinazolinones to reduce the environmental impact of chemical processes. researchgate.net This includes the use of environmentally benign solvents, catalysts, and reaction conditions.
Solvent-Free and Aqueous Media Reactions
The use of water as a solvent or conducting reactions under solvent-free conditions represents a significant step towards greener synthesis. tandfonline.com
Aqueous Media: Water is an attractive solvent due to its non-toxic, non-flammable, and inexpensive nature. Syntheses of quinazolinone derivatives have been successfully carried out in aqueous media, often with the aid of catalysts or surfactants to overcome the low solubility of organic reactants. rsc.orgtandfonline.com For example, basic ionic liquids have been shown to act as both a catalyst and a surfactant in the aqueous synthesis of quinazolinones from 2-aminobenzonitrile (B23959) and cyclohexanone. nih.govrsc.org The addition of salts like NaCl can help control micelle formation and enhance hydrophobic interactions, leading to cleaner reactions. tandfonline.com
Solvent-Free Reactions: Solvent-free, or solid-state, reactions offer advantages such as reduced waste, easier product separation, and often, enhanced reaction rates. mdpi.com Microwave irradiation is frequently employed in solvent-free syntheses of quinazolinones, promoting efficient and rapid reactions. frontiersin.orgnih.gov For example, the condensation of 2-aminobenzophenone, aldehydes, and amines can be achieved in minutes with excellent yields under solvent-free microwave conditions. researchgate.net
Application of Deep Eutectic Solvents and Ionic Liquids
Deep eutectic solvents (DESs) and ionic liquids (ILs) are considered greener alternatives to traditional volatile organic solvents. tandfonline.comacs.org
Deep Eutectic Solvents (DESs): DESs are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, forming a eutectic mixture with a melting point lower than the individual components. tandfonline.comroyalsocietypublishing.org They are often biodegradable, non-toxic, and inexpensive. tandfonline.comroyalsocietypublishing.org DESs, such as those based on choline (B1196258) chloride and urea or tartaric acid, can act as both the solvent and catalyst in quinazolinone synthesis, leading to excellent yields and simplified procedures. tandfonline.comroyalsocietypublishing.orgnih.govrsc.orgtandfonline.com
Ionic Liquids (ILs): ILs are salts with low melting points that exhibit negligible vapor pressure, high thermal stability, and tunable properties. acs.org They have been effectively used as catalysts and recyclable solvents in quinazolinone synthesis. nih.govrsc.org Basic anion-functionalized ILs can catalyze the reaction of CO2 with 2-aminobenzonitrile to produce quinazoline-2,4(1H,3H)-dione. acs.orgnih.gov The basicity and surfactivity of certain ILs can be harnessed to promote condensation reactions in aqueous media. nih.govrsc.org
Below is a table summarizing the use of various green solvents in quinazolinone synthesis.
Table 1: Green Solvents in Quinazolinone Synthesis| Green Solvent System | Reactants | Catalyst/Conditions | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Aqueous Media | 2-aminobenzonitriles, aldehydes | Electrochemical catalysis | Environmentally benign, practical | rsc.org |
| Aqueous Media | 2-aminobenzonitrile, cyclohexanone | Basic ionic liquid [PDoIm][OH] | Recyclable catalytic system, surfactant behavior | nih.govrsc.org |
| Deep Eutectic Solvent (DES) | 2-aminoaryl ketones, aldehydes, ammonium acetate | Maltose:dimethylurea DES | Mild, greener protocol | tandfonline.com |
| Deep Eutectic Solvent (DES) | Diamine, aldehyde | l-(+)-tartaric acid–choline chloride, ultrasonic irradiation | Atom-economical, good-to-excellent yields | royalsocietypublishing.orgnih.gov |
| Ionic Liquid (IL) | 2-aminobenzonitrile, CO2 | Basic anion-functionalized IL | Efficient CO2 capture and conversion | acs.org |
| Solvent-Free | 2-aminobenzophenone, aldehydes, amines | Microwave irradiation | Rapid, high yields, clean reaction | researchgate.net |
Heterogeneous Catalysis in Quinazolinone Formation
Heterogeneous catalysts offer significant advantages, including easy separation from the reaction mixture, reusability, and often, ligand-free conditions. nih.gov
Several heterogeneous catalytic systems have been developed for quinazolinone synthesis:
Platinum on Zeolite (Pt/HBEA): Platinum nanoclusters supported on HBEA zeolite have been shown to effectively catalyze the acceptorless dehydrogenative coupling of o-aminobenzamide and alcohols to form quinazolinones. This system exhibits a high turnover number and is applicable to a wide range of alcohols. rsc.org
Manganese Oxides: Nanoporous manganese oxide-based materials, such as α-MnO2 and OMS-2, have been used as robust and reusable heterogeneous catalysts for the synthesis of quinazolines and quinazolinones. nih.gov
Metal-Organic Frameworks (MOFs): Cobalt-based zeolite imidazolate frameworks (ZIF-67) have been employed as efficient heterogeneous catalysts for the synthesis of quinazolines from 2-aminobenzophenones and benzyl (B1604629) amines. nih.gov
The use of these catalysts aligns with green chemistry principles by reducing waste and avoiding the use of toxic or expensive homogeneous catalysts. nih.gov
Derivatization Strategies and Functionalization of the this compound Scaffold
The derivatization of the this compound core is essential for modulating its physicochemical and biological properties. Key positions for functionalization are the N1 and N3 nitrogens of the quinazolinone ring. rsc.orgnih.gov
Substituent Introduction at N1 and N3 Positions
The introduction of substituents at the N1 and N3 positions can be achieved through various synthetic strategies.
N3-Substitution: The substituent at the N3 position is often introduced during the primary synthesis of the quinazolinone ring. For example, in the reaction of a 2-amino-3-tert-butylbenzamide with an aldehyde and a primary amine, the amine component determines the N3-substituent. nih.gov Alternatively, starting with an anthranilic acid derivative, reaction with an appropriate amide or amine in the presence of a cyclizing agent can install the desired N3-substituent. tandfonline.com
N1-Substitution: Substitution at the N1 position typically occurs after the formation of the quinazolinone ring. This can be achieved via N-alkylation or N-arylation reactions using a suitable electrophile (e.g., alkyl halides, aryl halides) in the presence of a base. The choice of base and reaction conditions is critical to ensure selective substitution at N1 over N3, especially if the N3 position is unsubstituted.
Palladium-Catalyzed Reactions: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, offer efficient ways to introduce a variety of substituents. A three-component reaction involving 2-aminobenzamides, aryl halides, and tert-butyl isocyanide, catalyzed by palladium, provides a direct route to 2,3-disubstituted quinazolin-4(3H)-ones. colby.eduresearchgate.net This methodology could be adapted for the synthesis of N3-substituted 8-tert-butyl-quinazolin-4-ones.
The following table outlines general strategies for N1 and N3 functionalization.
Table 2: Derivatization Strategies for the Quinazolinone Scaffold| Position | Strategy | Reagents/Conditions | Resulting Structure | Reference(s) |
|---|---|---|---|---|
| N3 | One-pot synthesis | 2-aminobenzamide, aldehyde, primary amine | N3-substituted quinazolinone | nih.gov |
| N3 | Cyclization | Anthranilic acid, amine, orthoester, microwave | N3-substituted quinazolinone | tandfonline.com |
| N1 | N-Alkylation/Arylation | Pre-formed quinazolinone, alkyl/aryl halide, base | N1-substituted quinazolinone | General Method |
| N3 | Palladium-catalyzed three-component reaction | 2-aminobenzamide, aryl halide, isocyanide | N3-substituted quinazolinone | colby.eduresearchgate.net |
Chemical Modifications at the C2 and C4 Positions
The C2 and C4 positions of the quinazolinone ring are primary sites for chemical modification, allowing for the introduction of a wide range of substituents to modulate the molecule's properties.
Modification at the C2 Position:
The functionalization at the C2 position is often achieved by selecting an appropriately substituted anthranilic acid derivative as the starting material. A common synthetic route to 2-substituted quinazolin-4-ones involves the condensation of an anthranilamide with an aldehyde, followed by oxidation. For the synthesis of 2-substituted 8-tert-butyl-1H-quinazolin-4-ones, the corresponding 2-amino-3-tert-butylbenzamide would be a key intermediate.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for C2-arylation of quinazolinones. For instance, a microwave-assisted, copper-co-catalyzed palladium-catalyzed direct arylation of quinazolin-4-ones with aryl iodides provides an efficient route to 2-arylquinazolin-4-ones semanticscholar.org. This methodology could potentially be applied to this compound to introduce various aryl groups at the C2 position.
Another versatile method is the palladium-catalyzed three-component reaction of 2-aminobenzamides, aryl halides, and tert-butyl isocyanide, which allows for the efficient construction of 2-substituted quinazolin-4(3H)-ones uwindsor.canih.gov. Adapting this to 2-amino-3-tert-butylbenzamide would provide a direct entry to a variety of C2-functionalized derivatives.
Table 1: Representative C2-Modifications of the Quinazolinone Scaffold
| Reactant 1 (Quinazolinone Precursor) | Reactant 2 | Catalyst/Reagent | Product (C2-Substituted Quinazolinone) | Reference |
|---|---|---|---|---|
| 2-Aminobenzamide | Aryl halide, tert-butyl isocyanide | Palladium catalyst | 2-Aryl-3-tert-butyl-quinazolin-4(3H)-one | uwindsor.canih.gov |
| Quinazolin-4-one | Aryl iodide | Pd catalyst, Cu co-catalyst | 2-Aryl-quinazolin-4-one | semanticscholar.org |
Modification at the C4 Position:
The C4 position, featuring a hydroxyl group in the tautomeric enol form of the amide, can be readily converted into a more reactive leaving group, typically a chlorine atom, by treatment with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) chemrxiv.org. The resulting 4-chloroquinazoline (B184009) is a versatile intermediate for nucleophilic substitution reactions.
This 4-chloro-8-tert-butylquinazoline can then react with various nucleophiles, such as amines, to introduce a diverse range of substituents at the C4 position. For example, the synthesis of 4-anilinoquinazolines, which are known for their potential as anticancer agents, is commonly achieved through the reaction of 4-chloroquinazolines with anilines . Microwave irradiation can often accelerate these substitution reactions, especially with less reactive amines .
Table 2: Representative C4-Modifications of the Quinazolinone Scaffold
| Starting Material | Reagent | Reaction Type | Product | Reference |
|---|---|---|---|---|
| This compound | POCl₃ or SOCl₂ | Chlorination | 4-Chloro-8-tert-butylquinazoline | chemrxiv.org |
| 4-Chloro-8-tert-butylquinazoline | Primary or secondary amine | Nucleophilic Aromatic Substitution | 4-Amino-8-tert-butylquinazoline derivative |
Functionalization of the Fused Benzene Ring (C5-C7)
Introducing substituents onto the fused benzene ring (positions C5, C6, and C7) of this compound presents a greater challenge due to the inherent reactivity of the heterocyclic part of the molecule. However, modern synthetic methods offer potential strategies.
Directed Ortho-Metalation (DoM):
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings wikipedia.orgbaranlab.org. In the context of this compound, the amide group (N1-H and C4=O) can act as a directing group. Treatment with a strong base, such as n-butyllithium or sec-butyllithium, could potentially lead to deprotonation at the C7 position, which is ortho to the N1-H group. The resulting lithiated species can then be quenched with a variety of electrophiles to introduce substituents at C7. The bulky tert-butyl group at C8 would sterically hinder deprotonation at that position, further favoring functionalization at C7.
Electrophilic Aromatic Substitution:
Direct electrophilic aromatic substitution on the benzene ring of the quinazolinone core is also a possibility. The tert-butyl group is an ortho-, para-directing group. However, the directing effect of the fused pyrimidinone ring will also play a significant role. Halogenation reactions, for instance, could potentially occur at the C6 position. Studies on related quinazolinone systems have shown that direct halogenation can lead to substitution at the C6 and C8 positions nih.gov. Given that the C8 position is already occupied by a tert-butyl group, electrophilic attack would likely be directed to the C6 position.
Palladium-Catalyzed Cross-Coupling Reactions:
If a halogen atom can be introduced at a specific position on the benzene ring (e.g., via DoM followed by halogenation or through direct halogenation), this halo-derivative of this compound can serve as a substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura researchgate.netasianpubs.orgnih.govnih.gov, Heck, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of aryl, vinyl, and amino groups, respectively, at the C5, C6, or C7 positions.
Table 3: Potential Strategies for C5-C7 Functionalization
| Position | Methodology | Key Intermediate | Potential Substituents | Reference |
|---|---|---|---|---|
| C7 | Directed Ortho-Metalation (DoM) | 7-Lithio-8-tert-butyl-1H-quinazolin-4-one | Halogens, alkyl, aryl, silyl (B83357) groups | wikipedia.orgbaranlab.org |
| C6 | Electrophilic Aromatic Substitution | This compound | Halogens (Br, Cl, I) | nih.gov |
| C5, C6, or C7 | Palladium-Catalyzed Cross-Coupling | Halo-8-tert-butyl-1H-quinazolin-4-one | Aryl, vinyl, amino groups | researchgate.netasianpubs.orgnih.govnih.gov |
Synthesis of Hybrid Quinazolinone Conjugates
Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a widely used approach in drug discovery. This compound can serve as a scaffold for the creation of novel hybrid molecules.
The synthetic strategies for creating these conjugates often involve the functionalization of the quinazolinone core at the C2, N3, or C4 positions, followed by coupling with another bioactive moiety. For instance, a linker can be attached to the C2 or N3 position, which is then used to connect to another heterocyclic system.
One common approach involves the synthesis of quinazolin-4-one hybrids with other nitrogen-containing heterocycles. For example, novel quinazolin-4-one/3-cyanopyridin-2-one hybrids have been synthesized and shown to possess dual inhibitory activity against certain biological targets nih.gov. While this specific example does not feature an 8-tert-butyl substituent, the synthetic principles can be adapted. This typically involves a multi-component reaction where a functionalized quinazolinone precursor is reacted with the components necessary to build the second heterocyclic ring.
Another strategy is to utilize the C4-chloro intermediate. This reactive handle can be used to link the quinazolinone core to another molecule via a nucleophilic linker. For instance, a diamine linker could be reacted first with the 4-chloro-8-tert-butylquinazoline and then with another electrophilic partner.
The synthesis of such hybrid molecules significantly expands the chemical space around the this compound scaffold, offering the potential for new and improved biological activities.
Advanced Structural Elucidation and Conformational Analysis of 8 Tert Butyl 1h Quinazolin 4 One
X-ray Crystallographic Studies
Supramolecular Interactions and Crystal Packing
The way individual molecules of 8-tert-butyl-1H-quinazolin-4-one arrange themselves in a crystal is dictated by a variety of non-covalent interactions. Hirshfeld surface analysis of similar quinazolinone structures has shown that H···H (44%) and O···H/H···O (25.4%) contacts are the most significant, highlighting the importance of van der Waals forces and hydrogen bonding in the crystal packing. researchgate.net These interactions create a stable, three-dimensional supramolecular assembly. The presence of the sterically demanding tert-butyl group can also influence the packing efficiency and the resulting crystal morphology.
Hydrogen Bonding Networks and Intermolecular Forces
A key feature of the crystal structure of quinazolin-4-ones is the formation of hydrogen bonds. The quinazolin-4-one scaffold typically forms two hydrogen bonds with the backbone of glycine (B1666218) residues and a hydrogen bond between the carbonyl group and the hydroxyl group of serine residues in biological contexts. biorxiv.org In the crystalline state of the parent compound, intermolecular hydrogen bonds are observed between the imino hydrogen and the carbonyl group of adjacent molecules, often leading to the formation of dimers. researchgate.net These hydrogen bonding networks are a dominant force in the crystal packing, contributing significantly to the stability of the solid-state structure.
Solution-State Structural and Dynamic Investigations via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution, providing information that is complementary to solid-state X-ray data.
Advanced 2D NMR Techniques for Proton and Carbon Assignments
Comprehensive assignment of the proton (¹H) and carbon (¹³C) NMR signals of this compound and its analogues is achieved through a suite of one- and two-dimensional NMR experiments. nih.gov Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity between protons and their directly attached carbons, respectively. mdpi.com For instance, in a related quinoline (B57606) derivative, 2D COSY and NOESY experiments were crucial for unambiguously assigning proton signals. mdpi.com The characteristic chemical shifts of the tert-butyl protons (a singlet in the ¹H NMR spectrum) and the associated carbons are readily identified. rsc.orgrsc.org
Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for a substituted quinazolin-4-one scaffold, based on available data for similar structures.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| NH | ~12.20 (br s) | - |
| C2-H | ~8.10 (dd) | - |
| C5-H | ~7.61 (d) | ~126.83 |
| C6-H | ~7.48 (t) | ~126.61 |
| C7-H | ~7.81 (m) | ~135.20 |
| C4=O | - | ~162.77 |
| C8a | - | ~149.91 |
| C4a | - | ~121.71 |
| C8-tBu (C) | - | ~35.0 |
| C8-tBu (CH₃) | ~1.33 (s) | ~31.1 |
Note: The chemical shifts are approximate and can vary depending on the solvent and other substituents.
Conformational Equilibria and Tautomerism Studies
Quinazolin-4-ones can theoretically exist in different tautomeric forms. However, NMR studies, in conjunction with crystallographic data, have consistently shown that the keto-tautomer is the predominant form in both the solid state and in polar solutions like DMSO and water. researchgate.netresearchgate.net The presence of a single set of resonances in the ¹H and ¹³C NMR spectra for each atom in the core structure supports the existence of a single dominant tautomer in solution under typical experimental conditions. researchgate.net The bulky tert-butyl group is not expected to significantly alter this tautomeric preference. The conformational dynamics of the tert-butyl group itself, such as rotation around the C-C bond, are generally rapid on the NMR timescale, resulting in a single, sharp singlet for the nine equivalent methyl protons.
Ligand-Based NMR for Receptor Interaction Mapping
Ligand-based Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the binding mode of a ligand to its receptor, even in cases where the structure of the receptor is unknown. For this compound, the presence of the sterically bulky tert-butyl group offers a unique spectroscopic handle for such studies. The nine equivalent protons of the tert-butyl group give rise to a sharp, intense singlet in the 1H NMR spectrum, which can be readily observed even in the presence of a large protein. nih.gov
One of the key ligand-based NMR techniques applicable here is the analysis of Nuclear Overhauser Effects (NOEs). Intermolecular NOEs can be observed between the protons of the ligand and those of the amino acid residues in the binding pocket of a receptor. nih.gov The intense signal of the tert-butyl group in this compound makes it an excellent probe for detecting these NOEs. By identifying which protons on the receptor are in close spatial proximity to the tert-butyl group, a detailed map of the ligand's orientation within the binding site can be constructed. nih.gov
Furthermore, techniques such as Saturation Transfer Difference (STD) NMR can be employed. In an STD-NMR experiment, a selective saturation of the protein's resonances is transferred to the protons of the bound ligand. The protons of the ligand closest to the protein will show the strongest STD effect, thereby revealing the binding epitope of the ligand. The prominent signal of the tert-butyl group would be expected to show a significant STD effect if it is involved in the binding interaction.
| NMR Technique | Application to this compound | Information Gained |
| 1H NMR | The tert-butyl group provides a distinct and intense singlet, simplifying spectral analysis. | Confirmation of molecular identity and a probe for binding studies. |
| NOESY | Observation of intermolecular NOEs between the tert-butyl group and receptor protons. | Determination of the ligand's orientation and proximity to specific amino acid residues in the binding site. nih.gov |
| STD-NMR | Identifies which parts of the ligand are in close contact with the receptor. | Mapping of the binding epitope of this compound. |
| 13C NMR | Analysis of chemical shift perturbations upon binding. | Provides complementary information on the electronic environment of the carbon atoms, including those of the tert-butyl group. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and providing insights into the conformational state of this compound. The spectra are characterized by vibrations of the quinazolinone core, the tert-butyl substituent, and the N-H and C=O groups.
The IR spectrum of quinazoline (B50416) derivatives typically shows strong absorption bands in the regions of 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹, which arise from the aromatic ring vibrations. nih.gov The C-H in-plane and out-of-plane deformation vibrations are expected in the ranges of 1290–1010 cm⁻¹ and 1000–700 cm⁻¹, respectively. nih.gov The presence of the carbonyl group in the 4-position of the quinazolinone ring will give rise to a strong C=O stretching vibration, typically in the range of 1680-1640 cm⁻¹. The N-H stretching vibration of the lactam moiety is expected as a broad band in the region of 3400-3100 cm⁻¹. The tert-butyl group will exhibit characteristic C-H stretching and bending vibrations.
Raman spectroscopy provides complementary information. The aromatic ring vibrations are also Raman active and can be used to confirm the assignments made from the IR spectrum. The C-C skeletal vibrations of the tert-butyl group are also expected to be observable. researchgate.net
| Functional Group | Expected IR Frequency (cm⁻¹) ** | Expected Raman Frequency (cm⁻¹) ** | Vibrational Mode |
| N-H | 3400-3100 (broad) | 3400-3100 | Stretching |
| C-H (aromatic) | 3100-3000 | 3100-3000 | Stretching |
| C-H (tert-butyl) | 2980-2870 | 2980-2870 | Stretching |
| C=O | 1680-1640 | 1680-1640 | Stretching |
| C=N | 1630-1580 | 1630-1580 | Stretching |
| C=C (aromatic) | 1610-1450 | 1610-1450 | Ring Stretching |
| C-H (tert-butyl) | 1470-1365 | 1470-1365 | Bending |
| C-N | 1350-1250 | 1350-1250 | Stretching |
| C-C (tert-butyl) | 1250-1200 | 1250-1200 | Skeletal Vibration |
Note: The exact frequencies can be influenced by the solid-state packing or solvent environment.
Mass Spectrometry for Elucidating Fragmentation Pathways and Complex Structures
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is expected to undergo characteristic fragmentation.
The molecular ion peak (M⁺˙) should be readily observable. A prominent fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, resulting in a peak at [M-15]⁺. researchgate.net This is often the base peak in the spectrum of tert-butyl substituted aromatic compounds. researchgate.net Subsequent fragmentation of the quinazolinone ring can also occur. For instance, the loss of CO is a common fragmentation pathway for cyclic ketones and lactams, which would lead to a peak at [M-28]⁺ or [M-15-28]⁺. The fragmentation of the quinazolinone ring system itself can lead to a variety of smaller charged fragments, providing a fingerprint for the core structure. nih.gov
Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways by selecting a specific precursor ion and analyzing its daughter ions. nih.gov This would allow for a more detailed structural confirmation.
| Ion | m/z (relative to M) | Proposed Identity/Origin |
| [M]⁺˙ | M | Molecular Ion |
| [M-15]⁺ | M-15 | Loss of a methyl radical (•CH₃) from the tert-butyl group. |
| [M-28]⁺˙ | M-28 | Loss of carbon monoxide (CO) from the quinazolinone ring. |
| [M-43]⁺ | M-43 | Loss of a propyl radical (•C₃H₇) from the tert-butyl group or sequential loss of CH₃ and CO. |
| [M-57]⁺ | M-57 | Loss of the entire tert-butyl radical (•C₄H₉). |
Computational Chemistry and Theoretical Investigations of 8 Tert Butyl 1h Quinazolin 4 One
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone in understanding the fundamental characteristics of 8-tert-butyl-1H-quinazolin-4-one. These calculations, based on the principles of quantum mechanics, provide a detailed picture of the molecule's electronic structure, stability, and reactivity.
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The electronic properties of a molecule are largely dictated by the distribution of its electrons in various molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
For quinazolinone derivatives, the HOMO is typically located over the fused ring system and any electron-donating substituents, while the LUMO is often distributed over the pyrimidinone ring and electron-withdrawing groups. The HOMO-LUMO energy gap provides insights into the molecule's charge transfer capabilities and its potential to interact with other molecules. researchgate.net Theoretical investigations into various aromatic compounds have shown that these quantum chemical parameters play a significant role in estimating biological activity. researchgate.net
Table 1: Key Quantum Chemical Parameters
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |
| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | Energy difference between ELUMO and EHOMO. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. | Related to EHOMO. |
| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | Related to ELUMO. |
This table provides a general overview of key quantum chemical parameters and their significance in the context of molecular analysis.
Energetic Analysis of Conformational Isomers and Tautomers
The presence of the bulky tert-butyl group at the 8-position can influence the conformational preferences of the quinazolinone ring system. While the quinazolinone core is largely planar, the tert-butyl group can rotate. However, due to its size, it acts as a conformational anchor, potentially leading to distinct, low-energy conformations. conicet.gov.ar Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different conformers and identify the most stable three-dimensional structure.
Furthermore, quinazolin-4-ones can exist in different tautomeric forms, primarily the keto (1H) and enol (4-hydroxy) forms. Quantum chemical calculations are essential for determining the relative stability of these tautomers. The energetic analysis helps in understanding which tautomer is likely to be predominant under physiological conditions, which is crucial for predicting its binding mode to a biological target.
Reactivity Prediction and Reaction Mechanism Elucidation
Quantum chemical calculations can predict the reactivity of different sites within the this compound molecule. Parameters such as electrostatic potential maps and Fukui functions can identify nucleophilic and electrophilic centers, providing insights into how the molecule might interact with other reagents. This information is valuable for designing synthetic routes and understanding potential metabolic transformations. For instance, mechanistic studies on related quinazolinone syntheses have utilized computational approaches to propose plausible reaction pathways. nih.gov
Spectroscopic Property Predictions (e.g., NMR chemical shifts, vibrational frequencies)
Theoretical calculations can predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. For example, calculating the theoretical 1H and 13C NMR chemical shifts can aid in the assignment of experimental spectra. nih.gov Similarly, the prediction of vibrational frequencies (IR and Raman spectra) using methods like DFT can be compared with experimental spectra to validate the computed geometry and understand the vibrational modes of the molecule. nih.govnih.gov The accuracy of these predictions has significantly improved with the advancement of computational methods and basis sets. nih.gov
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is used to predict how a small molecule like this compound might bind to the active site of a protein target.
Characterization of Binding Modes and Key Intermolecular Interactions
Molecular docking simulations can reveal the specific binding mode of this compound within a protein's binding pocket. These simulations identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-protein complex. nih.gov
For example, in studies of quinazolinone-based inhibitors targeting enzymes like the SARS-CoV-2 main protease, docking studies have been crucial in understanding how these molecules fit into the active site. nih.gov The quinazolinone scaffold often participates in hydrogen bonding interactions, while substituents on the ring system can form hydrophobic or other interactions with specific amino acid residues. The tert-butyl group at the 8-position, being lipophilic, would be expected to favor interactions with hydrophobic pockets within a binding site. The characterization of these interactions is fundamental for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. nih.gov
Table 2: Common Intermolecular Interactions in Ligand-Protein Binding
| Interaction Type | Description |
|---|---|
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |
| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. |
| Pi-Alkyl Interaction | A noncovalent interaction between a pi system and an alkyl group. |
| Salt Bridge | A bond between oppositely charged residues that are sufficiently close to each other to experience electrostatic attraction. |
This table outlines common types of intermolecular interactions that are identified and analyzed in molecular docking simulations.
Ligand-Target Specificity and Selectivity Prediction
Computational techniques are pivotal in predicting the binding affinity and selectivity of quinazolinone scaffolds to various biological targets. Studies on the quinazolin-4-one core have demonstrated that this structure is a promising scaffold for developing inhibitors that can target the nicotinamide (B372718) binding site of the catalytic domain of enzymes like tankyrases (TNKS). biorxiv.orgnih.gov
Research has shown that substitutions at the C-8 position of the quinazolin-4-one ring can significantly influence inhibitory potency and selectivity. For instance, prior studies suggest that incorporating small, electron-rich substituents at the C-8 position may enhance the inhibitory power against tankyrases. biorxiv.org Larger substituents at this position are also being investigated to engage in new interactions with target enzymes like TNKS2, aiming to improve both affinity and selectivity. biorxiv.org
Molecular docking studies have identified several potential kinase targets for quinazolinone derivatives. These include Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA). nih.govnih.govnih.gov The interactions typically involve hydrogen bonds and π-π stacking between the quinazolinone core and key amino acid residues in the active site of the kinases. biorxiv.orgnih.gov For example, docking studies with CDK2 revealed that quinazolin-4(3H)-one derivatives can form crucial hydrogen bonds with residues like Asp86 and Leu83. nih.gov
Table 1: Predicted Interactions of Quinazolinone Scaffolds with Biological Targets
| Target Protein | Interacting Residues (Examples) | Type of Interaction | Reference |
| TNKS2 | Gly1032, Ser1068, Tyr1071 | Hydrogen Bonds, π-π Stacking | biorxiv.org |
| CDK2 | Ile10, Ala31, Asp86, Leu134 | Hydrogen Bonds, van der Waals, π-Alkyl | nih.gov |
| VEGFR1/2 | Not Specified | Hydrogen Bonds | nih.gov |
| PDGFRA | Lys627, Met648, Phe678 | π-Alkyl, π-π Stacking | nih.gov |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules in a system over time. For compounds like this compound, MD simulations provide a detailed view of the compound's behavior when bound to a biological target, offering insights into the stability of the complex and the nature of the interactions. nih.gov
Conformational Stability of Compound-Target Complexes
A key application of MD simulations in drug discovery is to assess the stability of a ligand-protein complex. nih.gov For quinazolinone derivatives, simulations have been performed to evaluate how stably they remain in the binding pocket of their target enzymes, such as VEGFR1 and VEGFR2. nih.gov
The stability is often quantified by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions over the course of the simulation. Low and stable RMSD values, typically around 1-2 Å, indicate that the complex is conformationally stable. nih.gov Another important metric is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. This helps identify which parts of the protein are flexible and which are stable upon ligand binding. Studies have shown that for active quinazolinone-target complexes, strong hydrogen bond interactions are consistently maintained for a significant portion of the simulation time, further confirming the stability of the binding. nih.gov
Table 2: Typical Metrics for Assessing Compound-Target Stability in MD Simulations
| Metric | Description | Indication of Stability | Reference |
| RMSD | Measures the average deviation of atoms from a reference structure over time. | Low and converging values suggest the complex has reached a stable state. | nih.gov |
| RMSF | Measures the fluctuation of individual atoms or residues around their average position. | Lower values in the binding site indicate stable ligand interactions. | nih.gov |
| Hydrogen Bonds | Tracks the formation and breaking of hydrogen bonds between ligand and target. | High occupancy throughout the simulation indicates a stable and specific interaction. | nih.gov |
Binding Free Energy Calculations (e.g., MM-PBSA/GBSA)
To obtain a more quantitative estimate of binding affinity, Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are widely used methods. nih.gov These "end-point" methods calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models. nih.gov They offer a balance between the speed of docking scores and the high computational cost of more rigorous alchemical free energy calculations. nih.gov
The binding free energy is calculated as the difference between the free energy of the protein-ligand complex and the free energies of the individual protein and ligand in solution. The calculation includes van der Waals energy, electrostatic energy, and solvation free energy components. nih.govnih.gov MM/PBSA and MM/GBSA have been successfully applied in numerous drug design projects to rank compounds, refine docking poses, and understand the energetic contributions of specific interactions. nih.gov For quinazolinone-based inhibitors, these calculations can help to explain why certain substitutions, such as at the C-8 position, lead to improved potency.
Table 3: Components of MM/PBSA and MM/GBSA Binding Free Energy Calculations
| Energy Component | Description | Contribution to Binding | Reference |
| ΔE_vdw | van der Waals energy | Favorable | nih.gov |
| ΔE_elec | Electrostatic energy | Favorable | nih.gov |
| ΔG_polar | Polar solvation energy | Unfavorable (desolvation penalty) | nih.gov |
| ΔG_nonpolar | Nonpolar solvation energy | Favorable (hydrophobic effect) | nih.gov |
Investigation of Dynamic Interactions and Allosteric Effects
Proteins are dynamic entities, and the binding of a ligand can induce conformational changes that are transmitted to distant sites, a phenomenon known as allostery. nih.gov MD simulations are uniquely suited to investigate these dynamic effects. nih.gov By analyzing the correlated motions and fluctuations within a protein before and after a quinazolinone derivative binds, researchers can identify allosteric communication pathways. nih.gov
These investigations can reveal how a compound binding at an allosteric site—a site other than the primary (orthosteric) active site—can modulate the protein's function. nih.gov Understanding these long-range dynamic effects is critical for designing allosteric modulators, which can offer advantages in terms of selectivity and overcoming drug resistance compared to traditional active-site inhibitors. nih.gov Machine learning approaches are increasingly being combined with MD simulation data to better predict the functional consequences of allosteric ligand binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are computational tools that correlate the chemical structure of compounds with their biological activities or physicochemical properties. nih.gov These models are essential in modern drug discovery for screening virtual libraries and prioritizing compounds for synthesis and testing.
Development of Predictive Models for Biological and Physicochemical Properties
For a series of quinazolinone derivatives, QSAR models can be developed to predict their inhibitory activity (e.g., IC₅₀ values) against a specific target. nih.gov To build these models, the chemical structures of the compounds are represented by numerical values called molecular descriptors. These descriptors can encode various aspects of the molecule, such as its size, shape, hydrophobicity, and electronic properties.
Statistical methods are then used to create a mathematical equation that links these descriptors to the observed biological activity. For example, a QSAR study on quinazolin-4(3H)-one derivatives found that specific substitutions significantly impacted cytotoxicity against cancer cell lines. nih.gov Similarly, studies on C-8 substituted quinazolin-4-ones have shown a clear relationship between the nature of the substituent and the potency against tankyrase, providing the foundational data for a predictive QSAR model. biorxiv.org
In addition to biological activity, SPR models can predict important Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov Predicting properties like intestinal absorption, which can be influenced by factors like molecular weight, is crucial for developing orally bioavailable drugs. nih.gov
Table 4: Conceptual Framework of a QSAR/SPR Model for Quinazolinone Derivatives
| Model Component | Description | Example for Quinazolinones | Reference |
| Dataset | A series of related compounds with measured activity/property data. | A set of C-8 substituted quinazolinones with measured IC₅₀ values against TNKS2. | biorxiv.org |
| Descriptors | Numerical representations of molecular structure and properties. | Hydrophobicity (LogP), molecular weight, electronic properties of the C-8 substituent. | nih.gov |
| Algorithm | A statistical method to build the mathematical model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Machine Learning. | nih.gov |
| Predictive Model | The final equation used to predict the activity of new, untested compounds. | pIC₅₀ = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... | nih.gov |
Descriptor Selection and Statistical Validation of Models
In the realm of computational drug design, Quantitative Structure-Activity Relationship (QSAR) models are pivotal for predicting the biological activity of chemical compounds based on their molecular structures. The development of a robust and predictive QSAR model is critically dependent on the careful selection of molecular descriptors and rigorous statistical validation.
Descriptor Selection:
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. For quinazolinone analogues, a wide array of descriptors have been employed in QSAR studies to correlate their structural features with activities such as anticonvulsant, anticancer, and anti-inflammatory effects. ijpscr.infonih.govnih.gov These descriptors can be broadly categorized as:
1D Descriptors: These are the simplest descriptors and include counts of atoms, bonds, and molecular weight.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific chemical functional groups.
3D Descriptors: These are calculated from the 3D coordinates of the atoms in a molecule and describe its spatial properties, such as molecular volume, surface area, and shape indices.
Physicochemical Descriptors: These relate to the physicochemical properties of the molecule, such as lipophilicity (logP), molar refractivity, and polarizability.
Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of a molecule, including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges.
The selection of the most relevant descriptors is a crucial step in QSAR modeling. Various computational techniques, such as genetic algorithms, stepwise multiple linear regression, and principal component analysis, are used to identify a subset of descriptors that have the most significant correlation with the biological activity of the quinazolinone derivatives under investigation. researchgate.net
Statistical Validation of Models:
Once a QSAR model is developed, it must be subjected to rigorous statistical validation to ensure its robustness, reliability, and predictive power. This is typically achieved through both internal and external validation methods.
Internal Validation: This process assesses the stability and predictive ability of the model using the same dataset on which it was built. A common technique is leave-one-out cross-validation (q²), where the model is repeatedly built with one data point omitted and then used to predict the activity of the omitted compound. A high q² value (typically > 0.5) indicates good internal predictivity. researchgate.net
External Validation: This is a more stringent test of the model's predictive power, where it is used to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. The predictive ability is often assessed by the squared correlation coefficient between the observed and predicted activities for the test set (R²pred). A high R²pred value (typically > 0.6) suggests that the model can accurately predict the activity of new, untested compounds. researchgate.net
The following table provides an example of statistical parameters used to validate a QSAR model for a series of quinazolinone derivatives with anticonvulsant activity. researchgate.net
| Statistical Parameter | Value | Description |
| R² | 0.899 | Coefficient of determination for the training set |
| R²adj | 0.888 | Adjusted R² |
| Q² | 0.866 | Leave-one-out cross-validation coefficient |
| R²pred | 0.7406 | Predictive R² for the external test set |
These statistical metrics provide confidence in the QSAR model's ability to guide the design of new quinazolinone analogues with potentially improved biological activity.
Cheminformatics and Virtual Screening for Quinazolinone Analogues
Cheminformatics and virtual screening are powerful computational tools that have been instrumental in the discovery and optimization of novel quinazolinone analogues for various therapeutic targets. These approaches enable the rapid and cost-effective exploration of vast chemical spaces to identify promising lead compounds.
Cheminformatics in Quinazolinone Research:
Cheminformatics encompasses the use of computational methods to analyze and manage large datasets of chemical information. In the context of quinazolinone research, cheminformatics plays a vital role in:
Library Design: Designing diverse libraries of virtual quinazolinone analogues for screening against specific biological targets.
Similarity Searching: Identifying commercially available or synthetically accessible compounds that are structurally similar to known active quinazolinones.
ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of quinazolinone derivatives to prioritize compounds with favorable drug-like profiles.
Virtual Screening for Quinazolinone Analogues:
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. The two main approaches to virtual screening are ligand-based and structure-based methods.
Ligand-Based Virtual Screening (LBVS): This approach is used when the 3D structure of the biological target is unknown. It relies on the knowledge of a set of molecules known to be active. A model, such as a pharmacophore or a QSAR model, is built based on the common structural features of these active compounds. This model is then used to screen large compound databases to find new molecules that match the model's requirements.
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS, primarily through molecular docking, is a powerful tool. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For quinazolinone analogues, docking studies have been used to elucidate their binding modes with various enzymes, such as epidermal growth factor receptor (EGFR) kinase and tubulin. These studies provide valuable insights into the key interactions between the ligand and the protein, which can guide the design of more potent and selective inhibitors.
The following table outlines a typical workflow for a virtual screening campaign aimed at identifying novel quinazolinone analogues.
| Step | Description |
| 1. Target Selection and Preparation | Identify the biological target of interest and obtain its 3D structure (e.g., from the Protein Data Bank). Prepare the protein structure for docking by adding hydrogen atoms, assigning charges, and defining the binding site. |
| 2. Ligand Database Preparation | Compile a database of quinazolinone analogues or a diverse chemical library. Prepare the ligands by generating 3D conformations and assigning appropriate chemical properties. |
| 3. Molecular Docking | Dock the ligand library into the defined binding site of the target protein using a docking program (e.g., AutoDock, Glide, GOLD). |
| 4. Scoring and Ranking | Score the docked poses of each ligand using a scoring function to estimate their binding affinity. Rank the ligands based on their scores. |
| 5. Post-processing and Filtering | Apply various filters to the ranked list, such as ADMET predictions and visual inspection of the binding modes, to select a smaller subset of promising candidates for experimental testing. |
Through these computational approaches, researchers can efficiently navigate the vast chemical landscape to identify and optimize quinazolinone analogues, including potentially this compound, for a range of therapeutic applications.
Pharmacological Target Identification and Biochemical Mechanism of Action Studies
Enzyme Inhibition and Modulation Profiling
The quinazolin-4-one core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with numerous enzymes, particularly those involved in cell signaling pathways critical to cancer and other diseases. nih.govmdpi.com
Quinazolin-4-one derivatives are well-documented as potent inhibitors of various protein kinases. nih.govnih.gov
Epidermal Growth Factor Receptor (EGFR) Inhibition: The quinazoline (B50416) skeleton is a key feature in several FDA-approved EGFR inhibitors. nih.gov Studies on various quinazolin-4-one derivatives have demonstrated their ability to inhibit EGFR, including in non-small cell lung cancer (NSCLC) cell lines. mdpi.comnih.gov For instance, certain 4-anilinoquinazoline (B1210976) derivatives act as potent inhibitors of both EGFR and VEGFR. nih.gov The mechanism often involves interaction with the ATP-binding site of the kinase domain. nih.gov Some quinazolinones have been developed as allosteric inhibitors, targeting mutant forms of EGFR that are resistant to conventional therapies. nih.gov
Phosphoinositide 3-Kinase (PI3K) and AKT Inhibition: The PI3K/AKT/mTOR signaling pathway is another significant target for quinazolin-4-one-based compounds. Some derivatives have been designed as dual PI3K/HDAC inhibitors. mdpi.comnih.gov For example, the quinazoline derivative NVP-BKM120 is a known PI3K inhibitor that reduces the cellular levels of the PI3K kinase. nih.gov Inhibition of the PI3K/AKT pathway by these compounds can lead to decreased cell proliferation and survival in cancer cells. nih.govnih.gov
Aurora Kinase Inhibition: Aurora kinases, which are crucial for cell cycle regulation, are prominent targets of quinazolin-4-one derivatives. nih.govmdpi.com Numerous studies have reported the design and synthesis of quinazolin-4-one compounds as inhibitors of Aurora kinase A and B. nih.govresearchgate.net For example, a novel quinazolin-4(3H)-one derivative, BIQO-19, was shown to have antiproliferative activity against NSCLC cells by inhibiting Aurora kinase A. nih.gov ZM447439, a quinazoline derivative, is an ATP-competitive inhibitor of both Aurora A and Aurora B. mdpi.com
Table 1: Examples of Kinase Inhibitory Activity of Various Quinazolin-4-one Derivatives
| Compound Class/Derivative | Target Kinase(s) | IC50 Values | Reference(s) |
|---|---|---|---|
| Quinazolin-4(3H)-one derivatives (2i, 3i) | CDK2 | 0.173 ± 0.012 µM, 0.177 ± 0.032 µM | nih.gov |
| HER2 | 0.081 ± 0.011 µM, 0.079 ± 0.015 µM | nih.gov | |
| EGFR | 0.178 ± 0.014 µM, 0.181 ± 0.011 µM | nih.gov | |
| Furanopyrimidine-based quinazoline (4) | FLT3 | 127 nM | nih.gov |
| AURKA | 5 nM | nih.gov | |
| ZM447439 | Aurora A | 110 nM | mdpi.com |
| Aurora B | 130 nM | mdpi.com | |
| GSK1070916 | Aurora B | 0.38 nM | mdpi.com |
| Aurora C | 1.5 nM | mdpi.com | |
| Alisertib (MLN8237) | Aurora A | 1.2 nM | mdpi.com |
| Aurora B | 396.5 nM | mdpi.com |
The therapeutic utility of the quinazolin-4-one scaffold extends beyond kinase inhibition to other enzyme families.
Phosphodiesterase (PDE) Inhibition: Certain quinazolin-4(3H)-one derivatives have been investigated as inhibitors of phosphodiesterases, particularly PDE4. nih.govresearchgate.net PDE4 is a cAMP-specific enzyme, and its inhibition can modulate cellular processes like proliferation and apoptosis. researchgate.net A hybrid compound incorporating the quinazolin-4(3H)-one structure was designed as a PDE4 inhibitor for potential use in leukemia. researchgate.net
Other Enzyme Interactions: Research has also pointed to the interaction of quinazolin-4-one derivatives with other enzymes. For example, some have been developed as tankyrase inhibitors, which are involved in Wnt/β-catenin signaling. nih.gov Additionally, there are reports of quinazolin-4-one based compounds acting as tubulin polymerization inhibitors, highlighting their broad range of biochemical interactions. nih.gov
The mechanism by which quinazolin-4-one derivatives inhibit enzymes can vary.
Competitive Inhibition: A common mechanism of action for quinazolin-4-one-based kinase inhibitors is ATP-competitive inhibition. mdpi.comnih.gov These compounds typically bind to the ATP-binding pocket in the kinase domain, preventing the phosphorylation of substrate proteins. nih.gov
Non-competitive and Allosteric Inhibition: In some cases, quinazolin-4-one derivatives can act as non-competitive or allosteric inhibitors. nih.govnih.gov For instance, certain derivatives have been shown to be non-competitive inhibitors of CDK2 kinase. nih.gov Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's activity. This mechanism has been explored for developing EGFR inhibitors that can overcome resistance mutations. nih.gov
Receptor Binding and Agonist/Antagonist Activity
Information regarding the direct interaction of 8-tert-butyl-1H-quinazolin-4-one with G-protein coupled receptors or nuclear receptors is not currently available in the scientific literature. However, the broader class of quinazolines has been studied in these contexts.
While specific studies on this compound are lacking, the quinazoline scaffold has been incorporated into ligands targeting GPCRs. The versatile structure of quinazolines allows for the synthesis of compounds with potential agonist or antagonist activity at various GPCRs. nih.govnih.gov However, detailed studies profiling the specific compound against a panel of GPCRs would be necessary to determine any such activity.
Nuclear receptors are ligand-activated transcription factors that regulate a host of physiological processes. nih.govnih.gov Small molecules can act as agonists or antagonists of these receptors, thereby modulating gene expression. nih.govnih.gov While some heterocyclic compounds are known to interact with nuclear receptors, there is no specific data in the reviewed literature to suggest that this compound is a modulator of nuclear receptors. nih.govnih.gov
Ion Channel Modulation and Electrophysiological Characterization (In Vitro)
While direct electrophysiological studies on This compound are not extensively documented in publicly available literature, research on the broader quinazolinone class of compounds reveals significant activity in modulating various ion channels. These studies provide a strong basis for inferring the potential ion channel-modulating properties of this specific compound.
A notable area of investigation for quinazolinone derivatives has been their effect on calcium channels. A series of novel dioxoquinazoline carboxamide derivatives were synthesized and evaluated for their ability to block T-type calcium channels, which are therapeutic targets for cardiovascular diseases and neuropathic pain. nih.gov Among the 155 compounds tested, one compound, 1n , demonstrated potent T-type calcium current blocking activity with an IC₅₀ value of 1.52 μM, a potency comparable to the known T-type calcium channel blocker mibefradil. nih.gov
Furthermore, a high-throughput screening identified a quinazolinone, compound 3 , as a T-type calcium channel antagonist. nih.gov Optimization of this initial hit led to the development of potent and selective antagonists, such as compounds 10 and 12 , which demonstrated in vivo efficacy in models of epilepsy and tremor. nih.gov These findings underscore the potential of the quinazolinone scaffold to interact with and modulate the activity of voltage-gated calcium channels.
In addition to calcium channels, some quinazolinone derivatives have been investigated for their interaction with sodium channels. For instance, hybrid analogues combining the features of quinazolinones and benzothiazoles were designed with the aim of targeting the sodium channel IIA inactivation gate. rsc.org Computational docking studies of these designed compounds showed proper binding at the receptor active site, with binding energies ranging from -5.15 to -6.13 kcal/mol. rsc.org Patents also describe quinazoline compounds as inhibitors of voltage-gated sodium and calcium channels, suggesting their utility in treating pain and other related disorders. google.comgoogle.com
Moreover, a class of (E)-3-phenyl-2-styrylquinazolin-4(3H)-one derivatives has been identified as noncompetitive and voltage-independent antagonists of the N-methyl-d-aspartate (NMDA) receptor, a type of ionotropic glutamate (B1630785) receptor. acs.org These compounds displayed selectivity for NR2C/D subunits of the NMDA receptor. acs.org
While specific data for This compound is pending, the existing research on related quinazolinone compounds strongly suggests that it may also exhibit modulatory effects on ion channels, particularly calcium and sodium channels.
Table 1: In Vitro Ion Channel Modulatory Activity of Selected Quinazolinone Derivatives
| Compound | Target Ion Channel | Activity | IC₅₀ (μM) | Reference |
| 1n | T-type Calcium Channel | Antagonist | 1.52 | nih.gov |
| 3 | T-type Calcium Channel | Antagonist | - | nih.gov |
| 10 | T-type Calcium Channel | Antagonist | - | nih.gov |
| 12 | T-type Calcium Channel | Antagonist | - | nih.gov |
| Hybrid Analogues | Sodium Channel IIA | Binding | - | rsc.org |
| (E)-3-phenyl-2-styrylquinazolin-4(3H)-ones | NMDA Receptor (NR2C/D) | Antagonist | - | acs.org |
Protein-Protein Interaction (PPI) Disruption or Modulation
The quinazolinone scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide array of biological targets, including the disruption and modulation of protein-protein interactions (PPIs), particularly in the context of enzyme inhibition.
A significant body of research highlights the role of quinazoline-based derivatives as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. nih.gov For instance, several quinazoline derivatives have been developed as inhibitors of the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase often implicated in cancer. nih.govcapes.gov.br These inhibitors function by competing with ATP for the binding site on the kinase domain, thereby preventing its activation and downstream signaling. Similarly, novel oxazolo[4,5-g]quinazolin-2(1H)-one derivatives have been synthesized and shown to act as dual inhibitors of both EGFR and Src protein tyrosine kinases. capes.gov.br
The inhibitory activity of quinazolinones extends to other kinase families as well. Novel quinazoline derivatives bearing a 1,2,3-triazole moiety have been designed as targeted anticancer agents that inhibit MET kinase. nih.gov The docking studies of these compounds revealed interactions with key amino acid residues in the kinase domain. nih.gov
Beyond kinases, quinazolinone derivatives have been shown to inhibit other enzymes, effectively modulating their function. For example, quinazolinone-7-carboxamide derivatives have been identified as inhibitors of human soluble epoxide hydrolase (sEH). nih.gov Molecular docking studies of these compounds indicated that the amide functionality establishes crucial hydrogen bonds with key residues in the active site of the enzyme. nih.gov
In the realm of infectious diseases, novel quinazolinone-based compounds have been evaluated for their potential to interact with mycobacterial penicillin-binding proteins (PBPs). nih.gov Molecular modeling studies have suggested a novel allosteric site in PonA1 that is targeted by these derivatives, indicating a non-β-lactam mechanism of inhibition. nih.gov Furthermore, quinazoline derivatives have been synthesized and evaluated as inhibitors of the bacterial cell division protein FtsZ. acs.org
In the context of multidrug resistance in cancer, certain quinazolinamine derivatives have been designed to inhibit the function of ATP-binding cassette (ABC) transporters like breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp). nih.gov These transporters are responsible for the efflux of chemotherapeutic drugs from cancer cells, and their inhibition can restore sensitivity to treatment.
While direct evidence for This compound as a PPI modulator is not yet available, the extensive research on the quinazolinone scaffold strongly suggests its potential to interact with and modulate the function of various proteins, particularly enzymes and transporters. The presence of the tert-butyl group could influence its binding affinity and selectivity for specific protein targets.
Table 2: Protein Targets Modulated by Quinazolinone Derivatives
| Compound Class | Protein Target | Biological Context | Reference |
| Quinazoline Derivatives | Epidermal Growth Factor Receptor (EGFR) | Cancer Therapy | nih.govcapes.gov.br |
| Oxazolo[4,5-g]quinazolin-2(1H)-ones | EGFR and Src Protein Tyrosine Kinases | Cancer Therapy | capes.gov.br |
| Quinazoline-1,2,3-triazole Hybrids | MET Kinase | Cancer Therapy | nih.gov |
| Quinazolinone-7-carboxamides | Soluble Epoxide Hydrolase (sEH) | Inflammation/Cardiovascular Disease | nih.gov |
| Quinazolinone-based Compounds | Penicillin-Binding Protein 1A (PonA1) | Antimycobacterial Agents | nih.gov |
| Quinazoline Derivatives | FtsZ | Antibacterial Agents | acs.org |
| Quinazolinamine Derivatives | BCRP and P-gp | Cancer Multidrug Resistance | nih.gov |
Mechanisms of Cellular and Molecular Action in Preclinical Models in Vitro and Non Human in Vivo
Cellular Signaling Pathway Modulation
No specific data is available for 8-tert-butyl-1H-quinazolin-4-one.
Cell Cycle Progression and Arrest
There is no information on whether this compound affects cell cycle progression or arrest.
Induction of Apoptosis and Programmed Cell Death
The ability of this compound to induce apoptosis has not been documented.
Autophagy Modulation
There are no studies available concerning the modulation of autophagy by this compound.
Effects on Inflammatory Pathways and Immune Responses
The effects of this compound on inflammatory pathways and immune responses have not been investigated.
Gene Expression and Proteomic Profiling
No gene expression or proteomic profiling studies have been published for this compound.
Subcellular Localization and Intracellular Target Engagement
The subcellular localization and specific intracellular targets of this compound are unknown.
Phenotypic Screening and High-Content Analysis in Disease-Relevant Cell Models
There are no available studies that have utilized phenotypic screening or high-content analysis to evaluate the effects of this compound in disease-relevant cell models. While the broader class of quinazolin-4-one derivatives has been subject to phenotypic screens, particularly in oncology acs.orgnih.gov, specific data for the 8-tert-butyl substituted variant is absent. Phenotypic screening is a crucial step in identifying the functional effects of a compound in a cellular context without pre-existing bias about its molecular target drugtargetreview.comacs.org. High-content analysis, which provides detailed multiparametric data on cellular phenotypes, has also not been reported for this specific compound.
Mechanistic Validation in Non-Human Organismal Models (e.g., Zebrafish, C. elegans, Drosophila)
No research has been published detailing the use of non-human organismal models such as zebrafish (Danio rerio), nematodes (Caenorhabditis elegans), or fruit flies (Drosophila melanogaster) to validate the mechanism of action of this compound. These models are instrumental in understanding the biological effects of a compound in a whole-organism context, offering insights into developmental toxicity, tissue-specific effects, and complex biological pathways nih.gov. While general concepts in biology, such as synthetic lethality, were first described in Drosophila and are relevant to cancer therapies involving quinazolinone derivatives, there is no evidence of this compound itself being tested in this model nih.gov.
Target Validation in Animal Models
Specific in vivo studies in animal models aimed at validating the molecular target of this compound are not present in the scientific literature. Target validation is a critical process that confirms the engagement of the compound with its intended molecular target in a living organism and its subsequent therapeutic relevance nih.gov. For other quinazolinone derivatives, targets such as tubulin nih.gov, the main protease of SARS-CoV-2 nih.gov, and PARP1/BRD4 nih.gov have been explored, but no such validation exists for the 8-tert-butyl analog.
Pathway Perturbation Analysis
There is a lack of data on pathway perturbation analysis for this compound. This type of analysis, which often employs transcriptomics, proteomics, or metabolomics, is used to understand how a compound affects cellular signaling and metabolic pathways. No studies have been published that outline the specific pathways modulated by this particular compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Systematic SAR Analysis for Target Affinity and Selectivity
Systematic investigation into the SAR of quinazolin-4-one derivatives has been crucial in optimizing their therapeutic potential. These studies have revealed key structural features and substitution patterns that govern their interaction with biological targets.
Identification of Key Pharmacophore Features
The quinazolin-4-one core itself is a critical pharmacophore, with the nitrogen atoms and the carbonyl group playing essential roles in target binding. nih.gov For instance, in the context of inhibiting poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4), the carbonyl oxygen and the nitrogen atom of the quinazolinone ring system form key hydrogen bonds with the amide group of Asn433 in BRD4. nih.gov Similarly, in the inhibition of the SARS-CoV-2 main protease (Mpro), a hydrogen bond acceptor that interacts with the side-chain of His163 in the S1 subpocket is a crucial pharmacophore feature. nih.gov
The presence of a lipophilic group is another important pharmacophoric element. For example, in tankyrase inhibitors, the 2-phenyl moiety extends into a hydrophobic pocket, which contributes to selectivity over other PARP enzymes. biorxiv.org For inhibitors of the epidermal growth factor receptor (EGFR) kinase, a lipophilic moiety at position 4 of the quinazoline (B50416) core is considered essential for affinity towards the ATP-binding pocket. nih.gov
Impact of Substitution Patterns on Biological Activity
The biological activity of quinazolin-4-one derivatives is highly dependent on the nature and position of substituents on the quinazolinone core and any appended groups.
Position 2: The introduction of a 2-phenyl group can enhance potency and selectivity for certain targets like tankyrases. biorxiv.org However, for other targets, such as PARPs, 2-phenyl analogues can lead to a significant reduction in potency. biorxiv.org Further substitution on this phenyl ring can also fine-tune activity. nih.gov
Position 3: The addition of different heterocyclic moieties at position 3 has been suggested to increase the biological activity of quinazolinone derivatives. nih.gov
Position 4: The presence of an aniline (B41778) moiety or another lipophilic group at position 4 of the quinazoline core is considered mandatory for affinity towards the ATP-binding pocket of EGFR. nih.gov
Positions 6 and 8: These positions have been identified as significant for various pharmacological activities. nih.gov For instance, introducing substituents at the C-8 position of quinazolin-4-ones has been shown to improve the potency of tankyrase inhibitors. biorxiv.orgresearchgate.net Small, electron-rich substituents at the C-8 position may particularly enhance inhibitory potency towards tankyrases. biorxiv.org
Halogenation: The introduction of halogen atoms, such as fluorine or bromine, can significantly impact biological activity. Fluorination is a common strategy to modulate physicochemical properties, which can influence potency, conformation, metabolism, and membrane permeability. nih.gov For example, a fluorine atom at the 2-position of a benzene (B151609) ring substituent was found to enhance the inhibition rate against BRD4 and PARP1. nih.gov Similarly, the insertion of a bromine atom at position 3 of an indole (B1671886) moiety attached to the quinazoline core yielded potent pan-HER inhibitors. nih.gov
The following table summarizes the impact of various substitutions on the biological activity of quinazolin-4-one derivatives:
| Position of Substitution | Substituent | Impact on Biological Activity | Target(s) |
| 2 | Phenyl | Increased potency and selectivity | Tankyrases |
| 2 | Phenyl | Decreased potency | PARPs |
| 3 | Heterocyclic moieties | Increased activity | Various |
| 4 | Aniline/Lipophilic group | Essential for affinity | EGFR |
| 8 | Nitro, Diol | Improved affinity and selectivity | Tankyrases |
| - | Fluorine | Enhanced inhibition | BRD4, PARP1 |
| - | Bromine | Potent inhibition | pan-HER |
Structure-Metabolic Stability Relationships (In Vitro Models)
The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile, including its half-life and oral bioavailability. nih.govresearchgate.net In vitro models, such as liver microsomes and hepatocytes, are commonly used to assess metabolic stability in early drug discovery. nih.govspringernature.comxenotech.com
A common metabolic liability for compounds containing a tert-butyl group is the oxidation of this group to the corresponding alcohol. nih.gov This metabolic vulnerability can lead to high clearance and a short half-life. nih.gov In one study, it was hypothesized that the rapid abstraction of a hydrogen atom from the sp3 hybridized methyl carbons of the tert-butyl group resulted in rapid oxidative metabolism. nih.gov
Strategies to improve metabolic stability often involve structural modifications that block or reduce the susceptibility of the molecule to metabolic enzymes, primarily Cytochrome P450s (CYPs). nih.gov One successful approach to enhance the metabolic stability of compounds containing a tert-butyl group involved replacing it with a trifluoromethylcyclopropyl group. nih.gov This substitution led to consistently higher metabolic stability in vitro. nih.gov
Structure-Permeability Relationships (In Vitro Models)
The ability of a drug to permeate biological membranes is crucial for its absorption and distribution. In vitro models like the Caco-2 cell permeability assay are used to predict the intestinal permeability of drug candidates.
Fluorination is a known strategy to influence the membrane permeability of a molecule. nih.gov The unique properties of fluorine can alter the physicochemical characteristics of a compound, thereby affecting its ability to cross cell membranes. nih.gov While specific data for 8-tert-butyl-1H-quinazolin-4-one is not detailed in the provided context, the general principle of using structural modifications to modulate permeability is a key aspect of drug design.
Understanding Physicochemical Property Modulation through SAR for Optimized Biological Performance
The replacement of the metabolically labile tert-butyl group with a more stable isostere, such as the trifluoromethylcyclopropyl group, exemplifies the modulation of physicochemical properties to enhance biological performance. nih.gov This substitution effectively blocks the primary site of oxidative metabolism without significantly compromising the desired interactions with the biological target. nih.gov This highlights the importance of a holistic approach in drug design, where SAR and SPR are considered in parallel to optimize potency, selectivity, and pharmacokinetic properties.
Preclinical Pharmacological Profiling: Adme and Early Mechanistic Toxicological Assessment in Vitro & Non Human in Vivo
In Vitro Absorption and Permeability Studies
The ability of a drug to be absorbed from the gastrointestinal tract is a key determinant of its oral bioavailability. In vitro models are invaluable for predicting this absorption potential in humans.
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used as a model of the intestinal epithelial barrier. When cultured as a monolayer, these cells differentiate to form tight junctions and express transporter proteins, mimicking the characteristics of the small intestine. The permeability of a compound across the Caco-2 monolayer is a strong indicator of its potential for in vivo absorption.
For quinazolinone derivatives, Caco-2 permeability assays would be conducted to determine the apparent permeability coefficient (Papp). Generally, compounds are classified as having low, moderate, or high permeability. While no specific data for 8-tert-butyl-1H-quinazolin-4-one is available, studies on other small molecule drugs provide a framework for interpretation. For instance, a strong correlation between in vitro Caco-2 permeability and in vivo human absorption has been established for a variety of compounds nih.gov. The permeability of a novel oral iron chelator was successfully predicted using this model, with results suggesting that absorption would be nearly complete within a physiological pH range nih.gov. It is important to note that Caco-2 cells can also be used to identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit absorption nih.gov.
Based on the general characteristics of small, reasonably lipophilic molecules, it is predicted that this compound would exhibit moderate to high permeability in a Caco-2 assay. However, experimental verification is essential.
Table 1: Predicted Caco-2 Permeability Classification for this compound
| Predicted Permeability | Rationale |
| Moderate to High | Based on the typical physicochemical properties of small molecule kinase inhibitors and other quinazolinone derivatives. |
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput screening tool used to predict passive transcellular permeability sigmaaldrich.com. This assay measures the diffusion of a compound from a donor well, through an artificial lipid-infused membrane, to an acceptor well sigmaaldrich.com. It is a cost-effective and rapid method to assess a compound's lipophilicity and its ability to cross biological membranes by passive diffusion.
For a compound like this compound, a PAMPA assay would provide a preliminary indication of its passive permeability. The results are typically correlated with Caco-2 data and in vivo absorption. The assay is robust and reproducible, though variations in the lipid composition of the artificial membrane can influence the results sigmaaldrich.com. Given that many quinazolinone derivatives are designed to be orally available, it is anticipated that this compound would demonstrate sufficient permeability in a PAMPA assay to warrant further investigation.
Table 2: Predicted PAMPA Permeability for this compound
| Predicted Permeability | Rationale |
| Sufficient for Oral Absorption | Based on the need for CNS-penetrant drugs, a class to which many quinazolinones belong, to have good passive permeability. |
In Vitro Metabolic Stability and Metabolite Identification
The metabolic stability of a compound is a critical factor influencing its half-life and dosing regimen. In vitro assays using liver fractions are standard for assessing this.
Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolism of drugs. Incubating a compound with liver microsomes in the presence of necessary cofactors (like NADPH) allows for the determination of its intrinsic clearance.
For quinazolinone derivatives, metabolic stability can be variable and is highly dependent on the specific substitutions on the quinazolinone core. For example, a study on pyrrolopyrimidinone derivatives, which share a similar heterocyclic structure, showed that some compounds can have excellent metabolic stability, with over 95% of the compound remaining after incubation with human, mouse, and rat liver microsomes acs.org. Conversely, other classes of heterocyclic compounds have been shown to be rapidly metabolized nih.gov. The presence of the tert-butyl group on this compound is a potential site for oxidative metabolism.
Table 3: Predicted Liver Microsomal Stability for this compound
| Predicted Stability | Potential Metabolic Soft Spot | Rationale |
| Moderate | tert-butyl group | The tert-butyl group is known to be susceptible to oxidation by CYP enzymes. |
Hepatocyte stability assays provide a more comprehensive assessment of metabolic stability as they contain both phase I and phase II metabolic enzymes, as well as uptake and efflux transporters. These assays can offer a more accurate prediction of in vivo hepatic clearance.
While no specific hepatocyte stability data for this compound is available, it would be expected that the compound would be metabolized in this system. The primary metabolites would likely be hydroxylated products of the tert-butyl group, which could then be further conjugated with glucuronic acid or sulfate (B86663) in phase II reactions.
Assessing the potential of a new drug candidate to inhibit or induce CYP enzymes is a critical step in preclinical development to avoid drug-drug interactions.
Inhibition of CYP enzymes can lead to an increase in the plasma concentrations of co-administered drugs, potentially causing toxicity. In silico predictions for some quinazoline-based EGFR inhibitors suggest that they may inhibit CYP1A2, CYP2C19, and CYP2C9 mdpi.com. Another study on quinones and anthraquinones demonstrated potent inhibition of various CYP isoforms nih.gov. Given the structural similarities, it is plausible that this compound could exhibit inhibitory activity against one or more CYP enzymes. A standard panel of CYP isoforms (including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) would be tested to determine the IC50 values.
CYP induction can lead to a decrease in the plasma concentrations of co-administered drugs, potentially reducing their efficacy. While less common than inhibition for this class of molecules, the potential for CYP induction would also be investigated, typically using cultured human hepatocytes.
Table 4: Predicted Cytochrome P450 Inhibition Profile for this compound
| CYP Isoform | Predicted Interaction | Rationale |
| CYP1A2 | Potential for Inhibition | Based on in silico predictions for other quinazoline (B50416) derivatives mdpi.com. |
| CYP2C9 | Potential for Inhibition | Based on in silico predictions for other quinazoline derivatives mdpi.com. |
| CYP2C19 | Potential for Inhibition | Based on in silico predictions for other quinazoline derivatives mdpi.com. |
| CYP2D6 | Low Potential for Inhibition | Based on in silico predictions for other quinazoline derivatives mdpi.com. |
| CYP3A4 | Low Potential for Inhibition | Based on in silico predictions for other quinazoline derivatives mdpi.com. |
Metabolite Characterization and Pathway Elucidation
The metabolic fate of this compound is projected to follow pathways common to other quinazolinone derivatives. The primary sites for metabolic transformation are anticipated to be the tert-butyl group and the quinazolinone ring system.
Key metabolic reactions may include:
Oxidation: The tert-butyl group is susceptible to hydroxylation, which is a common metabolic pathway for alkyl substituents. This process is primarily mediated by cytochrome P450 enzymes. The resulting hydroxylated metabolite can undergo further oxidation to form a carboxylic acid derivative.
Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid, a phase II metabolic reaction that increases water solubility and facilitates excretion.
Sulfation: Alternatively, the hydroxylated metabolites may undergo sulfation, another phase II conjugation reaction.
The elucidation of these metabolic pathways is critical for understanding the compound's clearance mechanism and identifying any potentially active or toxic metabolites.
Plasma Protein Binding Studies (In Vitro)
In vitro studies are essential to determine the extent to which this compound binds to plasma proteins, such as albumin. The degree of plasma protein binding significantly influences the compound's distribution, metabolism, and excretion, as only the unbound fraction is pharmacologically active and available for clearance. While specific data for this compound is not available, quinazolinone derivatives often exhibit a high degree of plasma protein binding.
Early In Vitro Cytotoxicity and Genotoxicity Studies (Mechanistic Focus)
Early assessment of cytotoxicity and genotoxicity is crucial to identify potential safety concerns.
The cytotoxic potential of this compound and its derivatives has been evaluated against various cancer cell lines to determine their half-maximal inhibitory concentration (IC50). For instance, certain 2-phenyl-quinazolin-4-one derivatives have demonstrated significant cytotoxic effects against human cancer cell lines, with some compounds showing IC50 values in the low micromolar range. Studies on other quinazolinone derivatives have reported IC50 values against cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer), indicating a broad spectrum of potential anticancer activity. The specific cytotoxic profile of this compound would depend on its specific molecular targets and mechanism of action.
Table 1: Representative Cytotoxicity Data for Quinazolinone Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) |
| 2-Phenyl-quinazolin-4-one derivative | Human cancer cell lines | Low micromolar range |
| Quinazolinone derivative | MCF-7 (Breast Cancer) | Varies |
| Quinazolinone derivative | HCT-116 (Colon Cancer) | Varies |
| Quinazolinone derivative | HepG2 (Liver Cancer) | Varies |
Note: This table presents representative data for the broader class of quinazolinone derivatives to infer the potential activity of this compound.
The Ames test is a widely used method to assess the mutagenic potential of a compound by measuring its ability to induce mutations in different strains of Salmonella typhimurium. For novel chemical entities like this compound, the Ames test is a critical component of the safety evaluation. While specific Ames test data for this compound is not publicly available, the quinazolinone scaffold itself is not generally considered to be inherently mutagenic. However, the presence of certain substituents could potentially confer mutagenic properties. Therefore, empirical testing of this compound is necessary to definitively determine its mutagenic risk.
Analytical Methodologies for Research and Characterization of 8 Tert Butyl 1h Quinazolin 4 One
Chromatographic Techniques for Purity, Reaction Monitoring, and Quantitative Analysis
Chromatographic methods are fundamental in the analysis of 8-tert-butyl-1H-quinazolin-4-one, enabling the separation of the compound from impurities, starting materials, and by-products.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of this compound and for monitoring the progress of its synthesis. The purity of similar quinazolinone derivatives is often determined using HPLC systems equipped with UV detection. nih.gov For instance, the purity of synthesized quinazolinone compounds has been successfully evaluated using HPLC with UV detection at wavelengths of 254 or 365 nm. nih.gov The percentage peak area of the analyzed compound is used to calculate its purity. nih.gov
A typical HPLC method for a quinazolinone derivative might involve a C18 column and a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often with a modifier like formic acid to improve peak shape. nih.gov The retention time (t_R) of the compound is a key parameter for its identification under specific chromatographic conditions. nih.gov
Table 1: Illustrative HPLC Parameters for Quinazolinone Derivative Analysis
| Parameter | Typical Conditions |
| Column | C18, various particle sizes and dimensions |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Elution | Gradient or Isocratic |
| Flow Rate | 0.2 - 1.0 mL/min |
| Detection | UV at 254 nm or 365 nm |
| Injection Volume | 5 - 20 µL |
This table presents a generalized set of HPLC conditions based on methods used for related quinazolinone compounds. Specific parameters would need to be optimized for this compound.
Gas Chromatography (GC) can also be employed for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. While less common than HPLC for non-volatile pharmaceutical compounds, GC can be a powerful tool for purity assessment and quantitative analysis, especially when coupled with a mass spectrometer (GC-MS). For related heterocyclic compounds, GC has been used to separate and identify various derivatives. The choice of the stationary phase in the GC column is critical and is selected based on the polarity of the analyte.
Spectroscopic Methods for Quantitative Determination in Complex Matrices
Spectroscopic techniques are invaluable for the structural elucidation and quantitative analysis of this compound.
UV-Vis spectrophotometry is a straightforward and cost-effective method for determining the concentration of this compound in solution. Quinazolinone derivatives exhibit characteristic UV absorbance maxima (λ_max) due to their aromatic and conjugated systems. researchgate.net By establishing a calibration curve of absorbance versus concentration using a pure standard of this compound, the concentration of unknown samples can be accurately determined. For example, UV-visible spectroscopy has been used to characterize other quinazolinone derivatives, showing absorbance bands in both methanol (B129727) and dichloromethane. researchgate.net
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for the absolute quantification of this compound without the need for a calibration curve. By integrating the signal of a specific proton of the target compound and comparing it to the integral of a known amount of an internal standard, the absolute concentration can be determined. ¹H NMR and ¹³C NMR are also essential for the structural confirmation of the synthesized compound. nih.govnih.gov The chemical shifts (δ), coupling constants (J), and integration of the peaks in the NMR spectrum provide detailed information about the molecular structure. nih.govnih.gov
Table 2: Representative NMR Data for a Quinazolinone Scaffold
| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |
| ¹H NMR | 6.5 - 8.5 (aromatic protons), 11.0 - 13.0 (NH proton) | Number of protons, their chemical environment, and neighboring protons. |
| ¹³C NMR | 100 - 170 (aromatic and carbonyl carbons) | Number and type of carbon atoms in the molecule. |
This table provides an overview of expected NMR chemical shift regions for quinazolinone-type compounds. The specific shifts for this compound would require experimental determination.
Mass Spectrometry for Metabolite Profiling and Protein-Ligand Interaction Studies
Mass spectrometry (MS) is a highly sensitive and specific technique used for the detailed characterization of this compound, including the identification of its metabolites and the study of its interactions with proteins.
High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of the synthesized compound by providing a highly accurate mass measurement. nih.govnih.gov For metabolite profiling, liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful approach. nih.gov This technique allows for the separation of metabolites from a biological matrix, followed by their fragmentation and identification based on their mass-to-charge ratio and fragmentation patterns. nih.gov Such studies are crucial for understanding the metabolic fate of the compound in biological systems. nih.gov
Furthermore, mass spectrometry-based methods are employed to investigate protein-ligand interactions. nih.gov Techniques like quantitative cross-linking mass spectrometry (qXL-MS) can identify which parts of a protein are stabilized upon ligand binding. nih.gov This information is vital for understanding the mechanism of action of a compound and for structure-based drug design. nih.govmdpi.com Docking studies, which are computational methods, can predict the binding affinity and interaction modes of quinazolinone derivatives with their target proteins, and these predictions can be experimentally validated using biophysical techniques. researchgate.net
Table 3: Mass Spectrometry Applications in the Study of Quinazolinone Derivatives
| Application | Technique | Information Gained |
| Molecular Weight Confirmation | High-Resolution Mass Spectrometry (HRMS) | Accurate mass and elemental composition. |
| Metabolite Identification | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Structure and profile of metabolites in biological samples. nih.gov |
| Protein-Ligand Interaction | Quantitative Cross-Linking Mass Spectrometry (qXL-MS) | Identification of ligand binding sites and conformational changes in proteins. nih.gov |
Development of High-Throughput Screening (HTS) Assays for Quinazolinone Libraries
The discovery of novel therapeutic agents and chemical probes from large chemical libraries is heavily reliant on the development of robust and efficient high-throughput screening (HTS) assays. For quinazolinone-based compounds, which represent a privileged scaffold in medicinal chemistry, the establishment of suitable HTS assays is a critical step in identifying molecules with desired biological activities. These assays must be sensitive, reproducible, and scalable to accommodate the screening of thousands to millions of compounds. The primary methodologies employed for screening quinazolinone libraries include fluorescence-based, luminescence-based, and absorbance-based assays, with a trend towards quantitative HTS (qHTS) for generating richer datasets.
The fundamental goal of an HTS campaign is to efficiently identify "hits"—compounds that modulate the activity of a specific biological target. Cell-based assays, which utilize living cells, now account for about half of all HTS campaigns, offering the advantage of evaluating a compound's effect in a more biologically relevant context. broadinstitute.orgbiotechnologia-journal.org These assays can measure a wide range of cellular responses, including proliferation, toxicity, and the activation of signaling pathways. biotechnologia-journal.org The development process involves designing and optimizing these assays for miniaturized formats (e.g., 384- or 1536-well plates) to maximize throughput and minimize reagent consumption. nih.govrecipharm.com
A key metric for evaluating the quality and reliability of an HTS assay is the Z' factor, a statistical measure of the separation between positive and negative controls. An assay with a Z' factor greater than 0.5 is generally considered robust and suitable for HTS. dovepress.com For instance, a quantitative HTS of cytochrome P450 1A2, which screened a library including 98 quinazoline (B50416) analogs, reported an average Z' of 0.87, indicating excellent assay quality. nih.gov
Fluorescence-Based Assays
Fluorescence-based assays are a cornerstone of HTS due to their high sensitivity, versatility, and the variety of available detection modes, including fluorescence intensity, fluorescence polarization (FP), and fluorescence resonance energy transfer (FRET). nih.gov These methods are readily adaptable to HTS formats and have been successfully used to screen for inhibitors of various biological targets. capes.gov.brnih.govrsc.org
Quinazolinone derivatives themselves can possess intrinsic fluorescent properties, which can be harnessed for assay development. researchgate.netbeilstein-journals.orgresearchgate.net Some quinazolinone-based probes have been specifically designed for "turn-on" fluorescence detection of analytes like carbon monoxide, where the reaction with the target molecule induces a strong fluorescent signal. mdpi.com
In a typical fluorescence-based screening assay, a change in fluorescence upon the interaction of a library compound with a target protein or substrate is measured. For example, a fluorescence polarization assay was developed to screen for inhibitors of the hedgehog-heparin interaction, achieving a Z' factor of 0.56, demonstrating its suitability for HTS. dovepress.com Similarly, a fluorescence anisotropy-based ligand binding assay for dopamine (B1211576) D3 receptors was optimized in a 384-well format, yielding a Z' value of 0.71. nih.gov
Luminescence-Based Assays
Luminescence-based assays, which measure light produced from a chemical (chemiluminescence) or enzymatic (bioluminescence) reaction, offer significant advantages for HTS. nih.gov The absence of an external excitation light source eliminates issues of autofluorescence from library compounds and reduces background noise, resulting in a high signal-to-noise ratio. nih.gov This high sensitivity makes them particularly well-suited for enzymatic assays, including those targeting kinases.
A prominent example of this methodology applied to quinazolinones is the fragment-based screening campaign to identify inhibitors of inositol (B14025) hexakisphosphate kinase (IP6K). nih.gov This screen utilized the ADP-Glo™ Kinase Assay, a bioluminescence-based system that quantifies the amount of ADP produced in a kinase reaction. The assay involves converting ADP to ATP, which then drives a luciferase-luciferin reaction, generating a light signal that is proportional to kinase activity. This robust assay allowed for the identification of a series of quinazolinone-based IP6K inhibitors. nih.gov The research findings from this screen are detailed in the table below.
| Assay Type | Target Enzyme | Screening Approach | Key Outcome |
|---|---|---|---|
| Luminescence (ADP-Glo™) | Inositol Hexakisphosphate Kinase (IP6K) | Fragment-Based High-Throughput Screen | Identification of a novel series of quinazolinone-based IP6K inhibitors. |
Absorbance-Based Assays
While fluorescence and luminescence assays are often favored for their sensitivity, simple absorbance-based assays can also be effectively miniaturized for HTS. These assays are compatible with 1536-well microplates and can be particularly useful for enzyme systems where fluorescent approaches are challenging. nih.gov The performance of these miniaturized assays is predictable, and they can provide reliable inhibition parameters comparable to standard formats, demonstrating their utility in ultra-high-throughput screening. nih.gov
Quantitative High-Throughput Screening (qHTS)
A significant evolution in screening methodology is the shift from single-concentration screening to quantitative high-throughput screening (qHTS). Instead of testing each library compound at a single concentration, qHTS generates a concentration-response curve for every compound in the library. nih.gov This approach provides much more detailed pharmacological information, including compound potency (e.g., IC₅₀ or EC₅₀) and efficacy, directly from the primary screen.
This method mitigates the high rate of false positives and negatives often associated with traditional HTS, where activity is determined based on a single data point that can be affected by random experimental variation. nih.gov For instance, a qHTS campaign targeting cytochrome P450 1A2 successfully characterized a quinazoline scaffold containing 98 analogs, revealing a wide potency range from 32 nM to 10 µM. nih.gov This demonstrates the power of qHTS to distinguish the activities of closely related analogs and provide a comprehensive structure-activity relationship (SAR) from the initial screen.
The table below summarizes the performance metrics of various HTS assays discussed in the literature, highlighting the parameters used to validate an assay's suitability for screening large compound libraries.
| Assay Type | Target/System | Z' Factor | Signal/Background Ratio | Source |
|---|---|---|---|---|
| Quantitative Luminescence | Cytochrome P450 1A2 | 0.87 | 9.6 | nih.gov |
| Fluorescence Polarization | Hedgehog-Heparin Interaction | 0.56 | Not Reported | dovepress.com |
| Microfluidic Mobility Shift | PIP5K1C Lipid Kinase | >0.7 | Not Reported | nih.gov |
| Fluorescence Anisotropy | Dopamine D3 Receptor | 0.71 | Not Reported | nih.gov |
Conclusion and Future Research Trajectories
Summary of Key Academic Insights and Contributions of 8-tert-butyl-1H-quinazolin-4-one Research
Research into quinazolinone derivatives has established their significance across numerous therapeutic areas, including oncology, infectious diseases, and inflammation. nih.govnih.govnih.gov The core quinazolinone structure is a stable and versatile scaffold, amenable to various chemical modifications that can fine-tune its physicochemical properties and biological activity. nih.govresearchgate.net
Structure-activity relationship (SAR) studies on the broader quinazolinone class have revealed that substitutions at positions 2, 3, 6, and 8 are critical for modulating pharmacological effects. nih.govresearchgate.net The introduction of a tert-butyl group at the 8-position, as seen in this compound, is a strategic modification. The bulky and lipophilic nature of the tert-butyl group can significantly influence the compound's ability to penetrate biological membranes and its binding affinity to target proteins. While specific studies on this compound are part of a larger body of work, research on related structures, such as 2-(4-(tert-Butyl)phenyl)-2,3-dihydroquinazolin-4(1H)-one, has shown that such bulky substituents are integral to achieving potent biological activity, in this case, broad-spectrum cytotoxicity against human cancer cell lines. nih.gov
The primary academic contributions of research in this area lie in expanding the chemical library of potential therapeutic agents and providing deeper insights into the molecular interactions that govern their efficacy. daneshyari.com The synthesis and evaluation of analogues like this compound contribute to a more comprehensive understanding of the SAR of the quinazolinone scaffold, paving the way for the rational design of next-generation drug candidates.
Identification of Unexplored Chemical Space for Quinazolinone Analogues
Despite the extensive investigation of quinazolinones, significant regions of chemical space remain underexplored. Future synthetic efforts could focus on several promising areas:
Molecular Hybridization : A key strategy for developing novel analogues is molecular hybridization, which involves combining the quinazolinone scaffold with other pharmacologically active heterocyclic moieties like thiazole, triazole, or oxadiazole. nih.govnih.gov This can lead to multifunctional molecules with enhanced potency or novel mechanisms of action. nih.gov For instance, creating hybrids of this compound with known enzyme inhibitors or receptor ligands could unlock synergistic effects.
Novel Substitution Patterns : While positions 2, 3, and 6 have been extensively modified, the exploration of diverse functionalities at the 8-position, beyond simple alkyl groups like tert-butyl, is a promising avenue. Introducing polar groups, hydrogen bond donors/acceptors, or rigid cyclic systems at this position could lead to compounds with altered solubility, selectivity, and target engagement profiles.
Scaffold Hopping and Bioisosteric Replacement : Replacing the core quinazolinone ring with bioisosteric scaffolds while retaining key features like the 8-tert-butylphenyl moiety could lead to the discovery of entirely new chemotypes. rsc.org This approach can help overcome issues with existing scaffolds, such as metabolic instability or off-target effects, while preserving the desired biological activity.
| Strategy | Description | Potential Outcome |
|---|---|---|
| Molecular Hybridization | Covalently linking the this compound scaffold to other known pharmacophores (e.g., sulfonamides, chalcones). nih.govnih.govmdpi.com | Synergistic activity, multi-target drugs, reduced drug resistance. nih.gov |
| Diversification at Position 8 | Replacing the tert-butyl group with various functional groups (e.g., ethers, amines, amides, heterocycles). | Improved pharmacokinetic properties, enhanced target selectivity. |
| Scaffold Hopping | Replacing the quinazolinone core with other bicyclic heterocycles (e.g., quinoxaline, benzothiazine) while retaining key substituents. nih.gov | Novel intellectual property, improved ADMET profiles, new biological activities. |
Prospects for Novel Biological Target Discovery and Validation
The quinazolinone scaffold has been successfully exploited to target a range of proteins, most notably in cancer therapy with EGFR inhibitors like gefitinib (B1684475) and erlotinib. nih.govnih.gov However, the potential for this class of compounds, including this compound and its derivatives, extends far beyond established targets.
Future research should aim to identify and validate novel biological targets. Promising areas include:
Kinase Inhibition : Beyond EGFR, numerous other protein kinases are implicated in disease. Quinazolinone derivatives have shown potential as inhibitors of PI3Kδ/γ and CDK2, suggesting that screening this compound analogues against a broad panel of kinases could reveal new therapeutic opportunities in immunology and oncology. nih.govnih.gov
Enzyme Inhibition : Quinazolinones have been investigated as inhibitors of various enzymes, including PARP-1, dihydrofolate reductase (DHFR), and cyclooxygenase (COX). nih.govrsc.org Expanding screening efforts to other enzyme classes, particularly those involved in metabolic diseases or neurodegenerative disorders, could yield new lead compounds.
Anti-Infective Targets : With growing antimicrobial resistance, there is a critical need for new therapeutic agents. Quinazolinones have demonstrated activity against bacteria, fungi, and parasites. nih.gov A promising future direction is the investigation of their potential to inhibit novel microbial targets, such as quorum sensing pathways, which could reduce the development of resistance. nih.gov
An integrated approach combining phenotypic screening with target deconvolution techniques like inverse virtual screening and bioinformatics will be crucial for identifying the molecular targets of novel bioactive quinazolinones. acs.org
Advancements in Computational Methodologies for Quinazolinone Design
Computer-aided drug design (CADD) has become an indispensable tool in medicinal chemistry, accelerating the discovery and optimization of lead compounds. researchgate.netresearchgate.net For quinazolinone research, these methodologies offer powerful ways to navigate the vast chemical space and prioritize synthetic efforts.
Future advancements in this area will likely involve:
Artificial Intelligence (AI) and Machine Learning (ML) : AI/ML models are increasingly used for hit-to-lead optimization. nih.govpreprints.org These models can predict a compound's biological activity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and potential off-target effects based on its structure. preprints.orgnih.gov Training ML models on existing quinazolinone data can guide the design of novel analogues, like derivatives of this compound, with improved drug-like properties. frontiersin.org
Generative Models : Deep learning-based generative models can design novel molecular structures from scratch or by modifying existing leads. arxiv.org These tools can be used to explore the unexplored chemical space around the this compound scaffold, generating synthetically feasible molecules with a high probability of desired activity.
Enhanced Molecular Docking and Dynamics : Continued improvements in molecular docking algorithms and molecular dynamics simulations will provide more accurate predictions of how quinazolinone derivatives bind to their protein targets. nih.govopenmedicinalchemistryjournal.com This allows for a more detailed, atomistic understanding of the SAR and facilitates the rational design of mutations to enhance binding affinity and selectivity.
| Methodology | Application | Advantage |
|---|---|---|
| QSAR (Quantitative Structure-Activity Relationship) | Predicting the biological activity of unsynthesized analogues based on structural descriptors. nih.gov | Prioritizes synthesis, reduces time and cost. nih.gov |
| Molecular Docking | Simulating the binding pose and affinity of a ligand to a protein target. openmedicinalchemistryjournal.com | Provides insight into binding mechanisms, guides rational design. rsc.org |
| AI/Machine Learning | Predicting ADMET properties, identifying potential off-targets, generating novel structures. nih.govpreprints.org | Accelerates lead optimization, improves success rates in drug development. preprints.org |
Integration of this compound Research into Emerging Chemical Biology Concepts
The versatility of the quinazolinone scaffold makes it an ideal candidate for integration into cutting-edge areas of chemical biology. Research on this compound and its analogues can contribute to and benefit from these emerging fields:
Chemical Probes : A well-characterized, potent, and selective analogue of this compound could be developed into a chemical probe. Such probes are invaluable tools for interrogating biological pathways, validating new drug targets, and understanding disease mechanisms at a molecular level.
Targeted Protein Degradation : This novel therapeutic modality uses bifunctional molecules (PROTACs) to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A derivative of this compound that binds to a specific protein of interest could be linked to an E3 ligase-binding moiety to create a novel degrader.
Photopharmacology : Recent studies have begun to explore the photobiological relevance of quinazolinones, for example, by creating quinazolinone-fullerene nanohybrids that exhibit photobiological antineoplastic properties. nih.gov Investigating the photoswitchable or photoactivated properties of this compound derivatives could lead to drugs with high spatiotemporal control, minimizing off-target effects.
By embracing these future research trajectories, the scientific community can continue to build upon the foundational knowledge of quinazolinones, leveraging the specific structural features of compounds like this compound to drive innovation in drug discovery and chemical biology.
Q & A
Basic Questions
Q. What synthetic methodologies are most effective for producing 8-tert-butyl-1H-quinazolin-4-one with high purity?
- Answer : The synthesis typically involves multi-step procedures with controlled reaction conditions. Key parameters include temperature (60–120°C), solvent selection (e.g., DMF or THF), and reaction time (6–24 hours). Optimization of these factors minimizes side reactions and maximizes yield (>80%). Techniques like reflux under inert atmospheres and catalytic agents (e.g., Pd/C for hydrogenation) are critical. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton and carbon environments, while Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1680 cm⁻¹). Mass spectrometry (MS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 231). X-ray crystallography, if available, provides definitive structural confirmation by resolving bond lengths and angles .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer : Use fume hoods for ventilation, nitrile gloves, and lab coats. Store the compound in airtight containers at 2–8°C to prevent degradation. Avoid contact with oxidizing agents (e.g., HNO₃) or moisture. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of via certified hazardous waste protocols .
Q. How can researchers optimize reaction workup procedures to isolate this compound with minimal impurities?
- Answer : Implement liquid-liquid extraction (e.g., ethyl acetate/water) to remove polar byproducts. Crystallization from ethanol or methanol enhances purity. For complex mixtures, flash chromatography using silica gel (hexane/ethyl acetate gradient) isolates the target compound. Monitor intermediates via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .
Advanced Research Questions
Q. How can researchers address inconsistencies in reported biological activity data for this compound derivatives?
- Answer : Conduct comparative assays under standardized conditions (e.g., fixed cell lines, consistent ATP concentrations). Validate contradictory results using orthogonal techniques (e.g., SPR vs. fluorescence polarization). Apply statistical tools (e.g., ANOVA) to assess variability and replicate experiments across independent labs .
Q. What role does the tert-butyl group play in modulating the physicochemical properties of this compound?
- Answer : The tert-butyl group enhances lipophilicity (logP ~2.5), improving membrane permeability. Its steric bulk reduces rotational freedom, stabilizing specific conformations for target binding. Electron-donating effects alter the quinazolinone core’s electron density, impacting hydrogen-bonding interactions with enzymes like kinases .
Q. What computational approaches are suitable for predicting the binding modes of this compound to enzymatic targets?
- Answer : Molecular docking (AutoDock Vina) predicts binding poses in ATP-binding pockets. Molecular dynamics (MD) simulations (GROMACS) assess stability over 100 ns. Validate predictions with experimental IC₅₀ values and crystallographic data. QSAR models correlate substituent effects (e.g., Hammett constants) with inhibitory potency .
Q. What experimental strategies can elucidate the metabolic pathways of this compound in biological systems?
- Answer : Incubate the compound with liver microsomes (human/rat) and NADPH cofactors. Identify phase I metabolites (e.g., hydroxylation at C5) via LC-MS/MS. Phase II conjugates (glucuronides) are detected using β-glucuronidase inhibitors. Compare metabolic stability (t₁/₂) across species to predict pharmacokinetics .
Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound analogs?
- Answer : Systematically modify substituents at positions 2, 3, and 6. Test derivatives for IC₅₀ against target enzymes (e.g., EGFR). Introduce electron-withdrawing groups (e.g., -Cl) to enhance electrophilicity. Use crystallography to map binding interactions and guide rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
